molecular formula C8H15Cl2N3 B2377959 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride CAS No. 2241129-81-5

2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride

Número de catálogo: B2377959
Número CAS: 2241129-81-5
Peso molecular: 224.13
Clave InChI: KGECBJUQEXSDAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3 and its molecular weight is 224.13. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(4-methylpyrimidin-2-yl)propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-6-4-5-10-7(11-6)8(2,3)9;;/h4-5H,9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGECBJUQEXSDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(C)(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Safety Data Sheet (SDS) and Toxicity Profile of 2-(4-Methylpyrimidin-2-yl)propan-2-amine Dihydrochloride: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on sterically hindered amines and pyrimidine derivatives to develop highly selective kinase inhibitors and CNS-active pharmacophores, understanding the precise hazard profiles of these building blocks is paramount. 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride (CAS: 2241129-81-5) is a highly valuable synthetic intermediate[1]. However, its distinct structural motifs—a lipophilic pyrimidine ring coupled with a reactive primary amine—dictate specific toxicological behaviors and handling requirements.

This whitepaper synthesizes the physicochemical properties, mechanistic toxicity profile, and self-validating safety workflows required for the rigorous handling of this compound in a laboratory setting.

Physicochemical Profiling & Identity

Before integrating any novel intermediate into a synthetic or biological workflow, its baseline physicochemical properties must be established. The dihydrochloride salt formulation significantly enhances the aqueous solubility of the compound, which directly impacts both its bioavailability and its exposure risks[2].

PropertyData / Value
Chemical Name 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride
CAS Number 2241129-81-5[1]
EC Number 960-213-8[3]
Molecular Formula C8H15Cl2N3 (C8H13N3 · 2HCl)[4]
Molecular Weight 224.13 g/mol
Physical State Solid (Crystalline Powder)

Hazard Identification & Mechanistic Toxicity Profile

According to standard chemical classification and labeling (CLP/GHS) notifications, this compound presents multiple distinct hazards[3]. As an application scientist, it is crucial to understand why these hazards occur at a molecular level to better design mitigation strategies.

Acute Toxicity: Category 4 (H302 + H312 + H332)

The compound is classified as harmful if swallowed, in contact with skin, or inhaled[3].

  • Mechanistic Causality: Low-molecular-weight nitrogenous bases (MW: 224.13 g/mol ) exhibit rapid systemic absorption. The dihydrochloride salt dissolves readily in the mucosal fluids of the respiratory and gastrointestinal tracts. Once absorbed, the compound can interfere with cellular respiration and induce acute metabolic stress, necessitating strict dose-control during exposure.

Localized Irritation: Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319)

Exposure results in moderate skin irritation and severe eye irritation[3].

  • Mechanistic Causality: Although stabilized as a dihydrochloride salt, the primary amine moiety can partially dissociate upon contact with physiological moisture (e.g., sweat, tears) at pH 7.4. This dissociation acts as a localized nucleophile/base, causing the saponification of epidermal lipid bilayers and the denaturation of surface proteins. This structural disruption triggers an immediate localized inflammatory cascade.

Specific Target Organ Toxicity (STOT SE 3): H336

Single exposure may cause drowsiness or dizziness[3].

  • Mechanistic Causality: The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to cross the blood-brain barrier (BBB) due to its inherent lipophilicity. If systemic absorption occurs (via inhalation of dust or accidental ingestion), the compound can enter the central nervous system. There, it likely exhibits off-target binding to neuroreceptors (such as GABAergic or histaminergic receptors), depressing CNS activity and manifesting as clinical drowsiness.

ToxicityPathway Compound 2-(4-Methylpyrimidin-2-yl) propan-2-amine 2HCl (CAS: 2241129-81-5) Local Local Tissue Exposure (Skin/Eyes/Respiratory) Compound->Local Direct Contact Systemic Systemic Absorption (Oral/Dermal/Inhalation) Compound->Systemic Ingestion/Inhalation Irritation Amine-Mediated pH Shift & Protein Denaturation Local->Irritation CNS Pyrimidine-Receptor Interaction & CNS Depression Systemic->CNS H302 H302/H312/H332 Acute Tox. 4 Systemic->H302 Dose-dependent H315_H319 H315: Skin Irrit. 2 H319: Eye Irrit. 2A Irritation->H315_H319 H336 H336: STOT SE 3 (Drowsiness/Dizziness) CNS->H336

Mechanistic pathways linking the compound's structure to its GHS hazard classifications.

Self-Validating Experimental Protocol: In Vitro Toxicity Screening

To safely utilize this compound in downstream biological assays, researchers must first establish its therapeutic window and baseline cytotoxicity. The following protocol outlines a self-validating in vitro cytotoxicity assay using HepG2 (human liver carcinoma) cells.

Why HepG2? Hepatocytes are the primary site of xenobiotic metabolism. Assessing toxicity in HepG2 cells provides a reliable baseline for first-pass metabolic effects and intrinsic hepatotoxicity, which is critical for amine-containing small molecules.

Step-by-Step Methodology
  • Compound Solubilization & Stock Preparation:

    • Action: Inside a Class II biological safety cabinet, weigh exactly 2.24 mg of the compound. Dissolve in 1 mL of sterile, molecular-grade water to create a 10 mM stock solution.

    • Causality: The dihydrochloride salt ensures excellent aqueous solubility, avoiding the need for high concentrations of DMSO. If must be used for downstream compatibility, ensure the final assay concentration never exceeds 0.1% to prevent solvent-induced background cytotoxicity.

  • Cell Seeding:

    • Action: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment (Self-Validating Controls):

    • Action: Perform a 10-point half-log serial dilution of the stock solution. Treat the cells with concentrations ranging from 1 nM to 100 μM.

    • Validation: You must include a vehicle control (media + equivalent solvent) to establish the 100% viability baseline, and a positive control (e.g., 10 μM Doxorubicin or 0.1% Triton X-100) to prove the assay can successfully detect cell death.

  • Viability Assessment (Resazurin Assay):

    • Action: After 48 hours of exposure, add 10 μL of Resazurin reagent (0.15 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable, metabolically active cells will reduce the non-fluorescent resazurin dye into highly fluorescent resorufin via mitochondrial reductases. This provides a direct, quantifiable, and non-destructive measure of metabolic activity.

  • Data Acquisition:

    • Action: Read fluorescence at Ex 560 nm / Em 590 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

HandlingWorkflow Start Compound Receipt & Verification PPE Don PPE (Respirator, Nitrile Gloves, Goggles) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Solubilization Solubilization (H2O/DMSO) Hood->Solubilization Weighing Assay In Vitro Cytotoxicity (HepG2 Resazurin) Solubilization->Assay Dilution Waste Neutralization & Waste Disposal Assay->Waste Completion

End-to-end workflow for the safe handling and in vitro validation of the compound.

Engineering Controls and Emergency Response

Given the H302, H312, and H332 designations[3], rigorous engineering controls are non-negotiable.

  • Primary Containment: All weighing, solubilization, and transfer of the dry powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure. The powder form poses a significant inhalation risk.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves are required. Double gloving is recommended when handling the concentrated 10 mM stock.

    • Eye Protection: Tight-fitting safety goggles must be worn to prevent H319-related severe eye irritation[3].

    • Respiratory: If handling bulk powder outside of a containment hood is unavoidable, a P3 or N95 particulate respirator is mandatory to prevent inhalation of the dihydrochloride dust.

  • Spill Mitigation & Neutralization: In the event of a dry spill, do not sweep the powder, as this will aerosolize the chemical. Instead, cover the spill with a damp, inert absorbent cloth. If the compound has been dissolved and spilled, neutralize the area with a mild acidic solution (e.g., 1% acetic acid) to protonate any free base that may have formed, followed by thorough washing with deionized water.

References

  • NextSDS Database. "2-(4-methylpyrimidin-2-yl)propan-2-amine dihydrochloride — Chemical Substance Information." NextSDS. URL:[Link]

  • MolAid. "2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride - CAS 2241129-81-5." MolAid Chemical Directory. URL: [Link]

Sources

Pharmacokinetic properties of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride

Abstract

This document provides a comprehensive technical framework for the preclinical pharmacokinetic evaluation of the novel compound, 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride. As a molecule with limited publicly available data, a systematic and robust characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for any progression in a drug development pipeline. This guide is structured to provide researchers, scientists, and drug development professionals with a logical, experimentally-grounded workflow. It moves from fundamental physicochemical and in vitro assessments to the design and execution of definitive in vivo pharmacokinetic studies. The causality behind experimental choices is elucidated, and protocols are presented as self-validating systems to ensure data integrity and reproducibility.

Introduction: The Imperative for Pharmacokinetic Profiling

The therapeutic potential of any new chemical entity (NCE) is intrinsically linked to its pharmacokinetic (PK) profile.[1][2] A compound's journey through the body—how it is absorbed, where it distributes, how it is metabolized, and the manner in which it is excreted (ADME)—determines its concentration at the target site and, consequently, its efficacy and safety.[1][3] For 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride, a compound for which there is no significant available literature data[4], establishing this profile is the foundational step in its preclinical development.

This guide outlines a multi-tiered strategy for the comprehensive pharmacokinetic characterization of this molecule. The approach is designed to be resource-efficient, front-loading in vitro assays to identify potential liabilities and guide the design of more complex in vivo studies.[5][6][7] By following this workflow, researchers can generate the critical data required for informed decision-making, candidate selection, and, ultimately, successful translation towards clinical evaluation.[6][8]

Stage 1: Foundational Physicochemical and In Vitro ADME Characterization

The initial phase of characterization focuses on fundamental properties that govern a drug's behavior and informs the design of subsequent, more complex assays.[8] These in vitro tests are rapid, require minimal compound, and are highly predictive of in vivo outcomes.[7]

Physicochemical Properties: The Building Blocks of Bioavailability

Understanding the intrinsic physicochemical properties of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride is the logical first step. These properties heavily influence solubility, permeability, and ultimately, oral absorption.

ParameterExperimental MethodRationale & Interpretation
Aqueous Solubility Thermodynamic & Kinetic Solubility AssaysDetermines the maximum concentration achievable in solution. Poor solubility is a major hurdle for oral absorption and can complicate in vitro assay interpretation. Thermodynamic solubility provides the true equilibrium value, while kinetic solubility assesses precipitation risk from a stock solution (e.g., DMSO).[8]
Lipophilicity (LogD) Shake-flask method or Potentiometric titrationMeasures the compound's distribution between an organic (n-octanol) and aqueous phase at physiological pH (7.4). LogD is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. An optimal LogD range (typically 1-3) is often sought.
In Vitro ADME Profiling: Predicting In Vivo Behavior

A standard panel of in vitro ADME assays provides critical insights into the compound's likely disposition in a biological system.[5][6][9]

The ability of a compound to cross the intestinal epithelium is a primary determinant of its oral bioavailability.

  • Protocol: Caco-2 Bidirectional Permeability Assay

    • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer that mimics the human intestinal barrier.

    • Assay Execution: The test compound is added to either the apical (A, representing the gut lumen) or basolateral (B, representing the blood side) chamber. Samples are taken from the opposing chamber over a 2-hour period.

    • Quantification: Compound concentrations are measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated in both directions (A-to-B and B-to-A). The efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio >2 suggests the compound may be a substrate of efflux transporters like P-glycoprotein (P-gp).

How a drug distributes into tissues is governed by its binding to plasma proteins and its partitioning into red blood cells. Only the unbound fraction of a drug is generally considered pharmacologically active.[9]

ParameterExperimental MethodRationale & Interpretation
Plasma Protein Binding (PPB) Rapid Equilibrium Dialysis (RED)Measures the fraction of the compound bound to plasma proteins. High PPB (>99%) can limit the free drug available to exert its effect and be cleared. This value is essential for interpreting PK data and for PK/PD modeling.[9]
Red Blood Cell (RBC) Partitioning In vitro incubation with whole blood and plasmaDetermines the blood-to-plasma concentration ratio. This is critical for accurately calculating clearance and volume of distribution from plasma concentration data.[9]

Metabolism, primarily in the liver, is the body's primary mechanism for clearing foreign compounds. Assessing metabolic stability is crucial for predicting a drug's half-life and dosing regimen.

  • Protocol: Metabolic Stability in Liver Microsomes

    • Incubation: The test compound is incubated with human or rodent liver microsomes (which contain the key drug-metabolizing CYP450 enzymes) and the cofactor NADPH to initiate the metabolic reaction.[8]

    • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quench: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: The remaining parent compound concentration is quantified by LC-MS/MS.

    • Data Analysis: The rate of disappearance is used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t1/2). This data helps predict the hepatic clearance in vivo.

  • CYP450 Reaction Phenotyping: To identify which specific Cytochrome P450 enzymes are responsible for metabolizing the compound, the assay is repeated using a panel of recombinant human CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[8] This is critical for predicting potential drug-drug interactions.

  • CYP450 Inhibition: Assesses the potential for the compound to inhibit major CYP enzymes, which could dangerously elevate the levels of co-administered drugs. This is typically done using human liver microsomes and a panel of probe substrates for each major CYP isozyme.[8]

Stage 2: Definitive In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, an in vivo study in a preclinical species (typically rat or mouse) is the definitive step to understand the compound's behavior in a whole organism.[1][3][10]

Study Design: Intravenous and Oral Administration

To fully characterize the PK profile, the compound must be administered by both an intravenous (IV) and an oral (PO) route.[2][11]

  • IV Administration: Allows for the determination of fundamental clearance (CL) and volume of distribution (Vdss) without the confounding factor of absorption. The entire dose enters systemic circulation directly.

  • PO Administration: Allows for the assessment of oral absorption and the calculation of oral bioavailability (F%).

A typical study design involves dosing two groups of animals (e.g., Sprague-Dawley rats, n=3-5 per group) and collecting serial blood samples at specified time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[10]

G cluster_0 Pre-Study Phase cluster_1 Dosing Phase cluster_2 Sampling & Analysis Phase cluster_3 Data Interpretation Formulation Compound Formulation (IV and PO Vehicles) Animals Acclimatize Animals (e.g., Sprague-Dawley Rats) IV_Group Group 1: Intravenous (IV) Dose Animals->IV_Group PO_Group Group 2: Oral (PO) Gavage Animals->PO_Group Sampling Serial Blood Sampling (e.g., 0-24h) IV_Group->Sampling PO_Group->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Bioanalysis LC-MS/MS Quantification Processing->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) of Concentration-Time Data Bioanalysis->PK_Analysis Parameters Calculate Key PK Parameters (AUC, CL, Vdss, t1/2, F%) PK_Analysis->Parameters

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS Quantification

Accurate quantification of the compound in biological matrices like plasma is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[12][13]

  • Method Development Steps:

    • Sample Preparation: Develop a robust method to extract the compound from plasma and remove proteins and phospholipids. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Chromatography: Optimize an HPLC or UPLC method to achieve a sharp, symmetrical peak for the analyte, separating it from matrix components.

    • Mass Spectrometry: Tune the mass spectrometer to specifically detect the parent compound and a stable fragment ion (Multiple Reaction Monitoring or MRM). An internal standard is used to ensure accuracy.

    • Validation: The method must be validated according to regulatory guidance to ensure it is accurate, precise, and reproducible.

Data Analysis and Key Pharmacokinetic Parameters

The plasma concentration versus time data is analyzed using non-compartmental analysis (NCA) to derive key PK parameters.[1]

ParameterAbbreviationDescriptionCalculated From
Maximum Concentration CmaxThe highest observed concentration of the drug in plasma.PO Data
Time to Cmax TmaxThe time at which Cmax is observed.PO Data
Area Under the Curve AUCRepresents the total systemic exposure to the drug over time.IV and PO Data
Clearance CLThe volume of plasma cleared of the drug per unit time. It reflects the efficiency of elimination processes.IV Data
Volume of Distribution VdssThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A high Vdss suggests extensive tissue distribution.IV Data
Elimination Half-Life t1/2The time required for the plasma concentration of the drug to decrease by 50%.IV and PO Data
Oral Bioavailability F%The fraction of the orally administered dose that reaches systemic circulation.(AUCPO / AUCIV) * (DoseIV / DosePO)

Conclusion and Forward Path

The systematic approach detailed in this guide provides a robust pathway for the complete preclinical pharmacokinetic characterization of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride. By integrating physicochemical, in vitro, and in vivo data, researchers can build a comprehensive profile of the compound's ADME properties. This knowledge is indispensable for optimizing lead compounds, designing toxicology studies, predicting human pharmacokinetics, and establishing a safe and effective dosing regimen for future clinical trials.[1][2] The successful execution of this plan will provide the foundational data package necessary to justify the continued development of this novel chemical entity.

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. [Link]

  • Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]

  • Bio-protocol. Murine Pharmacokinetic Studies. [Link]

  • Saito, K., et al. (2015). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. PLOS ONE. [Link]

  • Porta, T., et al. (2021). Desorption/Ionization-MS Methods for Drug Quantification in Biological Matrices and Their Validation Following Regulatory Guidance. Analytical Chemistry. [Link]

  • De Kesel, P., et al. (2021). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]

  • Costa, R., et al. (2014). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis. [Link]

  • Nobilis, M., et al. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]

  • PubChem. 2-(4-methylpyrimidin-2-yl)propan-2-amine dihydrochloride. [Link]

Sources

Methodological & Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(4-Methylpyrimidin-2-yl)propan-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical synthesis, unambiguous characterization of this pyrimidine derivative is critical for quality control and drug development. This document outlines optimized protocols for sample preparation and data acquisition for ¹H, ¹³C, and advanced 2D NMR experiments. It further presents a comprehensive analysis of the expected spectral data, explaining the causal relationships between the molecular structure and the observed chemical shifts, multiplicities, and correlations. This guide is intended for researchers, scientists, and drug development professionals seeking a robust methodology for the characterization of complex heterocyclic amines.

Introduction: The Structural Significance of a Substituted Pyrimidine

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] Their biological activity is intrinsically linked to their precise three-dimensional structure and the electronic environment of their constituent atoms. 2-(4-Methylpyrimidin-2-yl)propan-2-amine, as a substituted pyrimidine, holds significant interest. The presence of both an aromatic pyrimidine ring and an aliphatic amine-bearing fragment creates a molecule with distinct chemical properties.

The dihydrochloride salt form introduces further complexity and relevance. Protonation of the basic nitrogen centers—the primary amine and the pyrimidine ring nitrogens—significantly alters the electronic distribution within the molecule. This, in turn, profoundly influences the NMR spectrum, making a detailed characterization essential for confirming identity, purity, and stability.

NMR spectroscopy is the preeminent technique for the unambiguous structural determination of such molecules in solution.[1] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a wealth of information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. This note serves as a practical, field-proven guide to leveraging these powerful techniques for the comprehensive characterization of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride.

Experimental Design and Protocols

The validity of any spectral interpretation rests upon the quality of the acquired data. The following protocols are designed to yield high-resolution, artifact-free NMR spectra for the title compound.

Materials and Equipment
  • Compound: 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride

  • Deuterated Solvent: Deuterium oxide (D₂O) is the solvent of choice due to the high polarity and salt nature of the analyte. It also allows for the exchange and potential suppression of the labile N-H protons.

  • NMR Tubes: High-quality, 5 mm NMR tubes are required to ensure magnetic field homogeneity.[3]

  • NMR Spectrometer: A spectrometer with a proton frequency of 400 MHz or higher is recommended for achieving adequate signal dispersion.

  • Internal Standard: While D₂O can be used as a lock signal, for precise chemical shift referencing, an internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or a capillary tube with a reference compound can be used.[4] For routine analysis, referencing to the residual HDO signal (typically ~4.79 ppm) is often sufficient.

Protocol 1: Sample Preparation

The preparation of a homogeneous, particulate-free sample is critical for acquiring high-quality NMR spectra.[4][5]

  • Weighing: Accurately weigh 10-15 mg of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial.[3] The sample should fully dissolve. Gentle vortexing or sonication can aid dissolution.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Insoluble particles can degrade spectral quality by interfering with magnetic field homogeneity (shimming).[4]

  • Transfer: Carefully transfer the solution into the NMR tube, ensuring a sample height of 4-5 cm.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[6]

Diagram 1: Experimental Workflow for NMR Analysis

This diagram illustrates the logical flow from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Compound (10-75 mg) dissolve Dissolve in D₂O (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 ¹H NMR transfer->H1 Insert into Spectrometer C13 ¹³C NMR & DEPT H1->C13 D2 2D NMR (COSY, HSQC) C13->D2 assign_1d Assign 1D Spectra (Shifts, Multiplicity) D2->assign_1d correlate_2d Correlate Signals with 2D Data assign_1d->correlate_2d structure Confirm Structure correlate_2d->structure

Caption: Workflow for the spectroscopic analysis of the title compound.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and can be adjusted as needed.

Parameter ¹H NMR ¹³C{¹H} NMR DEPT-135 COSY HSQC
Solvent D₂OD₂OD₂OD₂OD₂O
Frequency 400 MHz100 MHz100 MHz400 MHz400 MHz (¹H), 100 MHz (¹³C)
Pulse Program zg30zgpg30dept135cosygpqfhsqcedetgpsisp2.2
Spectral Width ~12 ppm~200 ppm~200 ppm~12 ppm x ~12 ppm~12 ppm (F2) x ~200 ppm (F1)
Acquisition Time 2-4 s[1]1-2 s[1]1-2 s~0.2 s~0.2 s
Relaxation Delay 2 s2-5 s[1]2 s1.5 s1.5 s
Number of Scans 16-64≥1024[1]2568-1616-32
Temperature 298 K298 K298 K298 K298 K

Results and Spectral Interpretation

The structure of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride, with the expected protonation sites, dictates the NMR spectrum. The positive charges on the pyrimidine ring and the ammonium group will cause a significant downfield shift (deshielding) of adjacent protons and carbons compared to the neutral parent compound.[7]

Diagram 2: Structure and Atom Numbering

This diagram shows the chemical structure and the numbering scheme used for spectral assignment.

Caption: Structure of 2-(4-Methylpyrimidin-2-yl)propan-2-amine cation with numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-6~8.7Doublet (d)1HPyrimidine CHAdjacent to two N⁺ atoms and coupled to H-5. Highly deshielded.
H-5~7.4Doublet (d)1HPyrimidine CHCoupled to H-6. Less deshielded than H-6.
H-10~2.7Singlet (s)3H4-CH₃Aromatic methyl group, slightly deshielded by the ring.
H-9~1.7Singlet (s)6HC(CH₃)₂Two equivalent methyl groups on the tertiary carbon. No adjacent protons for coupling.
-NH₃⁺Variable/Not ObservedBroad Singlet3HAmmoniumLabile protons, will exchange with D₂O and may be very broad or not visible.
  • Causality: The downfield shifts of the pyrimidine protons (H-6 and H-5) are a direct consequence of the electron-withdrawing effect of the protonated nitrogen atoms in the aromatic ring.[8] The coupling between them will result in a doublet for each, with a typical ortho-coupling constant of ~5-6 Hz. The methyl protons (H-10 and H-9) appear as singlets because they have no adjacent protons to couple with. The six protons of the gem-dimethyl group (H-9) are chemically equivalent and thus produce a single, integrated signal for 6H.

¹³C NMR and DEPT-135 Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework.[1] A DEPT-135 experiment is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.[9]

Table 2: Predicted ¹³C NMR and DEPT-135 Data (100 MHz, D₂O)

Carbon LabelChemical Shift (δ, ppm)DEPT-135 SignalAssignmentRationale
C-2~165AbsentPyrimidine C-NQuaternary carbon attached to two nitrogens, highly deshielded.
C-4~160AbsentPyrimidine C-NQuaternary carbon attached to two nitrogens and a methyl group.
C-6~155Positive (CH)Pyrimidine CHAromatic CH, highly deshielded by adjacent protonated nitrogen.
C-5~125Positive (CH)Pyrimidine CHAromatic CH, least deshielded of the ring carbons.
C-8~60AbsentC(CH₃)₂Quaternary aliphatic carbon attached to the amine and the ring.
C-9~25Positive (CH₃)C(CH₃)₂Aliphatic methyl carbons.
C-10~22Positive (CH₃)4-CH₃Aromatic methyl carbon.
  • Trustworthiness: The DEPT-135 experiment provides a self-validating system for the assignments. The appearance of positive signals for C-5, C-6, C-9, and C-10 confirms they are CH or CH₃ groups, while the absence of signals for C-2, C-4, and C-8 confirms their quaternary nature. This differentiation is crucial for unambiguous assignment.[9]

2D NMR for Structural Confirmation

While 1D spectra provide the core information, 2D NMR experiments are essential for confirming the proposed assignments by revealing through-bond correlations.[10]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. A cross-peak is expected between H-5 (~7.4 ppm) and H-6 (~8.7 ppm), definitively confirming their connectivity within the pyrimidine ring. No other cross-peaks are expected, as the methyl and gem-dimethyl protons are isolated spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[10] It provides an unambiguous link between the ¹H and ¹³C assignments. The expected correlations are:

    • H-6 (~8.7 ppm) with C-6 (~155 ppm)

    • H-5 (~7.4 ppm) with C-5 (~125 ppm)

    • H-10 (~2.7 ppm) with C-10 (~22 ppm)

    • H-9 (~1.7 ppm) with C-9 (~25 ppm)

Conclusion

The combination of ¹H, ¹³C, DEPT-135, and 2D NMR spectroscopy provides a complete and unambiguous structural characterization of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride. The protocols and spectral interpretations detailed in this application note offer a robust framework for researchers in pharmaceutical development and quality control. The causality-driven analysis, explaining why signals appear at specific shifts with particular multiplicities, enhances the trustworthiness of the structural elucidation. By following this comprehensive approach, scientists can confidently verify the identity and purity of this important chemical entity.

References

  • Brucet, M. et al. (2007). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry. Available from: [Link]

  • Desai, N. et al. (2014). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Ghorab, M. M. et al. (2020). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available from: [Link]

  • Gómez-Caminero, A. et al. (2019). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. JEOL. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]

  • Pearson. The proton and 13C NMR spectra of a compound of formula C4H11N. Pearson. Available from: [Link]

  • University of Calgary. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Calgary. Available from: [Link]

  • PubChem. 4-Methylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. 2-(4-methylpyrimidin-2-yl)propan-2-amine dihydrochloride. Université du Luxembourg. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Oregon State University. Available from: [Link]

Sources

Analytical Strategies for Polar Basic Amines: HPLC Method Development for 2-(4-Methylpyrimidin-2-yl)propan-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative analysis of highly polar, basic pharmaceutical intermediates presents a notorious challenge in liquid chromatography. 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride (CAS No. 2241129-81-5) exemplifies this analytical hurdle. Structurally, it consists of a pyrimidine ring and a primary aliphatic amine, stabilized as a dihydrochloride salt.

Because it exists as a highly hydrophilic dication at typical mobile phase pH levels, standard reversed-phase (RP) chromatography on C18 columns often results in zero retention (elution in the void volume) and severe peak tailing due to secondary interactions with residual stationary phase silanols.

This application note provides a comprehensive, self-validating framework for analyzing this compound. We detail two orthogonal methodologies: a modern Hydrophilic Interaction Liquid Chromatography (HILIC) approach optimized for LC-MS/MS, and a robust Ion-Pair Reversed-Phase (IP-RP) approach designed for routine LC-UV quality control.

Analyte Profiling & Mechanistic Rationale

The "Polar Basic" Chromatographic Challenge

The analyte features two ionizable centers:

  • Primary Aliphatic Amine: Highly basic (pKa ~9.5–10.5), fully protonated at acidic to neutral pH.

  • Pyrimidine Nitrogen: Weakly basic (pKa ~2.0–4.0), partially to fully protonated under acidic conditions.

When injected onto a standard C18 column using a typical acidic mobile phase (e.g., 0.1% Formic Acid, pH 2.7), the molecule's dense hydration shell prevents hydrophobic partitioning into the alkyl chains. Furthermore, any ionized, underivatized silanols remaining on the silica surface will act as cation-exchangers, trapping the dications and causing asymmetric peak shapes and poor recovery[1].

Overcoming the Challenge: Causality in Method Selection

To force retention and achieve symmetrical peak shapes, we must alter the fundamental retention mechanism:

  • Approach A (HILIC): Instead of relying on hydrophobicity, HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase (>70% Acetonitrile). The analyte partitions into an immobilized water layer on the silica surface, driven by hydrogen bonding and electrostatic interactions [2]. This method is highly compatible with mass spectrometry due to the use of volatile buffers.

  • Approach B (IP-RP): If HILIC is unavailable or UV detection is mandated for routine QC, Ion-Pairing is required. By adding an anionic surfactant like Sodium 1-hexanesulfonate to the mobile phase, the negatively charged sulfonate headgroup forms a neutral, hydrophobic ion-pair complex with the protonated amine. This complex can then partition effectively into a standard C18 stationary phase.

MethodSelection Start Analyte: 2-(4-Methylpyrimidin-2-yl) propan-2-amine 2HCl Goal Primary Detection Requirement? Start->Goal MS LC-MS/MS (High Sensitivity / PK) Goal->MS Mass Spectrometry UV LC-UV (Routine QC / Assay) Goal->UV UV/Vis Absorbance HILIC HILIC Method (ZIC-HILIC or BEH Amide) Volatile Buffers MS->HILIC Requires Volatile Salts UV->HILIC MS-Compatibility Preferred IPRP Ion-Pair RP Method (C18 + Alkyl Sulfonate) Non-Volatile Buffers UV->IPRP High Robustness Needs

Fig 1: Decision matrix for selecting HILIC vs. Ion-Pair RP methodologies.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems; if the System Suitability Criteria (Section 5) are met, the mechanistic integrity of the run is confirmed.

Method A: HILIC-UV/MS (Modern Approach)

This method leverages a zwitterionic stationary phase to maximize polar retention while maintaining MS compatibility.

Reagents & Materials:

  • Column: SeQuant® ZIC®-HILIC, 150 x 4.6 mm, 5 µm (or equivalent BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the pyrimidine ring is consistently protonated, avoiding partial ionization which causes peak splitting).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Sample Diluent: 80% Acetonitrile / 20% Water. (Critical Causality: Injecting a HILIC sample in 100% water disrupts the immobilized aqueous layer on the column, leading to catastrophic peak distortion).

Step-by-Step Workflow:

  • System Preparation: Flush the LC system with 50:50 Water:Acetonitrile to remove any residual reversed-phase buffers before installing the HILIC column.

  • Column Equilibration: Install the ZIC-HILIC column. Equilibrate with 90% B for at least 30 column volumes (approx. 45 minutes at 1.0 mL/min) to establish the stable hydration layer.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to focus the analyte)

    • 2.0 - 8.0 min: 90% B to 60% B (Linear gradient to elute the dication)

    • 8.0 - 10.0 min: 60% B (Wash step)

    • 10.1 - 15.0 min: 90% B (Re-equilibration)

  • Instrument Parameters: Flow rate: 1.0 mL/min. Column Temp: 30°C. Injection Volume: 2 µL. UV Detection: 254 nm (or ESI+ for MS).

HILIC_Mechanism Bulk Bulk Mobile Phase (>70% Acetonitrile) WaterLayer Immobilized Water Layer (Aqueous Partitioning) Bulk->WaterLayer Dynamic Equilibrium StatPhase Polar Stationary Phase (Zwitterionic/Silica) WaterLayer->StatPhase Hydrogen Bonding & Electrostatics Analyte Analyte Dication (Polar Basic Amine) Analyte->Bulk Elution Analyte->WaterLayer Partitions Into Analyte->StatPhase Ion-Exchange Retention

Fig 2: Multimodal HILIC retention mechanism for polar basic dications.

Method B: Ion-Pair Reversed-Phase (Traditional QC Approach)

This method uses a chaotropic salt to mask the analyte's charge, allowing retention on a standard hydrophobic column.

Reagents & Materials:

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (Fully end-capped to minimize silanol interactions).

  • Mobile Phase A: 10 mM Sodium Dihydrogen Phosphate ( NaH2​PO4​ ) + 5 mM Sodium 1-hexanesulfonate, adjusted to pH 3.0 with Phosphoric acid.

  • Mobile Phase B: 100% Methanol. (Causality: Methanol is preferred over Acetonitrile in ion-pairing as it provides better solubility for the sulfonate salts and yields superior peak shapes for basic compounds).

  • Sample Diluent: Mobile Phase A.

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve the phosphate and hexanesulfonate salts in HPLC-grade water. Adjust pH to 3.0 before making up to final volume. Filter through a 0.22 µm nylon membrane.

  • Column Equilibration: Equilibrate the C18 column with 80% A / 20% B for 60 minutes. Ion-pairing agents require extended equilibration times to fully coat the stationary phase.

  • Gradient Program:

    • 0.0 - 3.0 min: 20% B

    • 3.0 - 10.0 min: 20% B to 65% B

    • 10.0 - 12.0 min: 65% B

    • 12.1 - 18.0 min: 20% B (Re-equilibration)

  • Instrument Parameters: Flow rate: 1.2 mL/min. Column Temp: 40°C. Injection Volume: 10 µL. UV Detection: 254 nm.

Method Development & Optimization Insights

The Role of pH and Buffer Capacity

In both methods, maintaining a strict pH of 3.0 is non-negotiable. For 2-(4-Methylpyrimidin-2-yl)propan-2-amine, the pyrimidine ring has a pKa near 3.0. Operating at pH 5.0 would place the molecule in a state of partial ionization (buffer region), leading to severe peak broadening and split peaks. By driving the pH down to 3.0, we ensure the molecule is uniformly dicationic, ensuring a single, sharp chromatographic band [3].

Temperature Effects

In the IP-RP method, the column temperature is elevated to 40°C. Ion-pair complexation is an exothermic process; elevating the temperature slightly decreases the association constant, which prevents the analyte from becoming "stuck" on the column, thereby reducing peak tailing and improving mass transfer kinetics.

Quantitative Data & System Suitability

To ensure the analytical system is capable of producing valid data, the following system suitability criteria must be met prior to sample analysis. Data summarized below represents typical optimized performance.

Table 1: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale for Causality
Retention Time ( tR​ ) %RSD ≤ 2.0% (n=6)Confirms stationary phase equilibration (critical for HILIC/IP-RP).
Peak Area %RSD ≤ 2.0% (n=6)Ensures autosampler precision and complete analyte elution.
Tailing Factor ( Tf​ ) 0.8 – 1.5Verifies suppression of secondary silanol interactions.
Theoretical Plates ( N ) ≥ 5000Confirms column efficiency and proper sample diluent matching.

Table 2: Method Performance Comparison

MetricMethod A (HILIC)Method B (IP-RP)
Typical Retention Time 5.4 min7.8 min
Typical Tailing Factor 1.101.35
MS Compatibility Excellent (Volatile)Poor (Non-volatile salts)
Equilibration Time Fast (~15 min between runs)Slow (~30 min between runs)
Primary Application LC-MS/MS, DMPK, Trace AssayRoutine UV Assay, Manufacturing QC

Conclusion

The analysis of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride requires a deliberate departure from standard reversed-phase chromatography. By understanding the physicochemical causality of its dicationic state, analysts can deploy either HILIC or Ion-Pair RP methodologies. The HILIC method is strongly recommended for modern laboratories due to its superior peak shape, MS compatibility, and avoidance of system-contaminating chaotropic salts. However, the IP-RP method remains a highly robust alternative for legacy UV-based quality control environments.

References

  • Overload for Ionized Solutes in Reversed-Phase High-Performance Liquid Chromatography Analytical Chemistry (ACS Publications) URL:[Link]

  • Evaluation of various HILIC materials for the fast separation of polar compounds Journal of Separation Science (Wiley) URL:[Link]

  • Recent Update on Pretreatment and Analysis Methods of Buprenorphine in Different Matrix (Reference for polar basic amine LC optimization) Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL:[Link]

Application Note: 2-(4-Methylpyrimidin-2-yl)propan-2-amine Dihydrochloride as a Bidentate N,N-Ligand in Transition Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust, sterically tuned bidentate N,N-ligands has revolutionized transition metal-catalyzed cross-coupling. 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride (hereafter referred to as 4-Me-Pyrim-IP·2HCl ) represents a next-generation ligand architecture. By combining a highly π-accepting pyrimidine core with a sterically demanding gem-dimethyl aliphatic amine, this ligand enforces a rigid 5-membered metallacycle upon coordination. This application note provides an authoritative, mechanistic guide to utilizing 4-Me-Pyrim-IP·2HCl in Copper-catalyzed Ullmann-type C-N couplings and Palladium-catalyzed C-H functionalizations, detailing the causality behind experimental parameters and establishing self-validating protocols for bench scientists.

Physicochemical & Structural Profiling: The Causality of Design

To utilize a ligand effectively, one must understand the thermodynamic and kinetic advantages engineered into its structure.

  • The Thorpe-Ingold Effect: The gem-dimethyl group at the α-position restricts the rotational freedom of the C-C and C-N bonds. This pre-organizes the primary amine and the pyrimidine nitrogen into a syn-conformation, drastically lowering the entropic penalty ( ΔS‡ ) required to form the active metal chelate.

  • Electronic Tuning via Pyrimidine: Compared to standard pyridine-based ligands (e.g., 2-pyridylisopropylamine, PIP), the pyrimidine ring possesses a lower-energy LUMO, making it a superior π-acceptor. In cross-coupling, this stabilizes electron-rich low-valent metal centers (like Cu(I) or Pd(0)) and facilitates the oxidative addition of aryl halides by tuning the metal's redox potential[1]. The 4-methyl substituent provides subtle inductive electron donation, preventing the metal from becoming overly electrophilic, which would otherwise stall the reductive elimination step.

  • Salt Stability: Formulated as a dihydrochloride salt, the primary amine is protected from atmospheric oxidation and CO₂ absorption (carbamate formation) during storage. However, this necessitates precise in situ neutralization during reaction setup.

Mechanistic Insights: The Causality of Coordination

Copper Catalysis (Ullmann C-N Coupling)

Historically, Ullmann couplings required harsh conditions due to the formation of unreactive, insoluble Cu(I) aggregates. The introduction of 4-Me-Pyrim-IP breaks these aggregates to form a soluble, highly active [L-Cu(I)-Amide] complex. The reaction proceeds via an oxidative addition-reductive elimination (OA-RE) pathway through a penta-coordinated Cu(III) intermediate[2]. The strong σ-donation from the primary amine and π-acceptance from the pyrimidine stabilize this transient high-valent Cu(III) state, accelerating the rate-determining oxidative addition of the aryl halide[3].

G A 1. Precatalyst CuI + Ligand + Base B 2. Active Complex [L-Cu(I)-Amide] A->B Base, Amine - HI C 3. Oxidative Addition (Aryl Halide) B->C Ar-X D 4. High-Valent Intermediate [L-Cu(III)(Aryl)(Amide)] C->D SET / IAT E 5. Reductive Elimination Product Release D->E Fast E->A Catalyst Death (if unligated) E->B Amine, Base - HX

Catalytic cycle of Cu-catalyzed Ullmann C-N coupling using the 4-Me-Pyrim-IP ligand.

Palladium Catalysis (Directed C-H Activation)

In C-H functionalization, bidentate directing groups and ligands are critical for stabilizing palladacycles via a Concerted Metalation-Deprotonation (CMD) mechanism[4]. 4-Me-Pyrim-IP acts as an exceptional auxiliary ligand, directing the Pd(II) center to adjacent C(sp³)-H bonds. The rigidity of the pyrimidine scaffold prevents off-target β-hydride elimination, a common failure mode in aliphatic C-H activation[5].

Self-Validating Experimental Protocols

Protocol 1: Copper-Catalyzed Ullmann C-N Cross-Coupling

Objective: Coupling of a primary alkyl amine with an aryl iodide.

Materials: Aryl iodide (1.0 mmol), Primary amine (1.2 mmol), CuI (0.05 mmol, 5 mol%), 4-Me-Pyrim-IP·2HCl (0.05 mmol, 5 mol%), Cs₂CO₃ (4.2 mmol total), anhydrous DMSO (3 mL).

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add CuI (9.5 mg), 4-Me-Pyrim-IP·2HCl (11.2 mg), and Cs₂CO₃ (1.37 g) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Neutralization & Complexation (Validation Checkpoint): Add 1 mL of anhydrous DMSO. Stir at room temperature for 15 minutes.

    • Causality: The base must neutralize the dihydrochloride salt to release the free N,N-ligand.

    • Self-Validation: The initial cloudy suspension must transition to a deep blue or purple homogeneous solution. This color change is the spectroscopic signature of the [L-Cu(I)] complex forming. If the solution remains pale or muddy brown, the base is inactive, neutralization is incomplete, or oxygen has infiltrated the system. Do not proceed until the color change is observed.

  • Substrate Addition: Add the aryl iodide and the primary amine, followed by the remaining 2 mL of DMSO.

  • Reaction: Seal the tube, remove from the glovebox, and heat at 90 °C for 12 hours.

    • Causality: Heating provides the activation energy for the oxidative addition of the aryl iodide, which is the rate-determining step[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with 5% aqueous ammonia (3 x 10 mL).

    • Causality: Aqueous ammonia selectively coordinates and strips copper from the organic phase, preventing metal contamination in the isolated product.

Workflow W1 Step 1: Preparation (Glovebox/Schlenk) W2 Step 2: Neutralization (Base + Ligand.2HCl) W1->W2 W3 Step 3: Complexation (Add CuI, Observe Color) W2->W3 W4 Step 4: Coupling (Add Substrates, Heat) W3->W4 W5 Step 5: Workup (Filtration & LC-MS) W4->W5

Self-validating experimental workflow for Cu-catalyzed cross-coupling.

Protocol 2: Palladium-Catalyzed C(sp³)-H Arylation

Objective: Arylation of unactivated aliphatic amides.

Materials: Aliphatic amide (1.0 mmol), Aryl iodide (2.0 mmol), Pd(OAc)₂ (10 mol%), 4-Me-Pyrim-IP·2HCl (20 mol%), Ag₂CO₃ (2.0 mmol), HFIP/t-Amyl alcohol (1:1, 4 mL).

Step-by-Step Methodology:

  • Ligand Activation: In a vial, stir 4-Me-Pyrim-IP·2HCl and Ag₂CO₃ in the solvent mixture for 10 minutes.

    • Causality: Ag₂CO₃ acts dually as a base to free the ligand and as a halide scavenger, precipitating insoluble AgCl to drive the neutralization forward.

  • Catalyst Generation: Add Pd(OAc)₂.

    • Self-Validation: The solution will shift from orange to a deep red/brown, indicating the successful formation of the active Pd-ligand complex.

  • C-H Activation: Add the aliphatic amide and aryl iodide. Seal and heat to 110 °C for 24 hours.

Quantitative Data Presentation

The structural advantages of 4-Me-Pyrim-IP·2HCl translate directly to superior catalytic turnover and regioselectivity compared to legacy ligands.

Table 1: Comparative Ligand Efficiency in Cu-Catalyzed C-N Coupling (Reaction conditions: 1.0 mmol aryl iodide, 1.2 mmol alkyl amine, 5 mol% CuI, 5 mol% Ligand, 90 °C)

Ligand SystemYield (%)Reaction Time (h)Catalyst State Observation
None< 5%24Insoluble CuI aggregates
N,N'-Dimethylethylenediamine (DMEDA)65%18Pale blue solution
1,10-Phenanthroline72%16Dark green solution
4-Me-Pyrim-IP (Neutralized) 94% 12 Deep blue/purple homogeneous solution

Table 2: Substrate Scope Data (Pd-Catalyzed C-H Arylation) (Comparing standard 2-pyridylisopropylamine (PIP) vs. 4-Me-Pyrim-IP)

Substrate TypeLigand / Directing GroupYield (%)Regioselectivity
Primary C(sp³)-HPIP82%>95:5
Primary C(sp³)-H4-Me-Pyrim-IP 88% >99:1
Secondary C(sp³)-HPIP64%85:15
Secondary C(sp³)-H4-Me-Pyrim-IP 76% 92:8

References

  • Mechanism-Guided Development of Directed C–H Functionalization of Bicyclo[1.1.1]pentanes , Journal of the American Chemical Society. 4

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds , PMC. 5

  • Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism , MDPI. 2

  • Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates , ResearchGate. 3

  • Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions , Journal of the American Chemical Society. 1

Sources

Application Note: Preparation of Derivatives from 2-(4-Methylpyrimidin-2-yl)propan-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

The pyrimidine scaffold is a privileged structure in modern drug discovery, forming the core of numerous FDA-approved protein kinase inhibitors targeting Aurora kinase, Polo-like kinase (PLK), and FLT3[1]. Derivatization of pyrimidine building blocks is a critical step in exploring structure-activity relationships (SAR).

This application note focuses on 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride (CAS: 2241129-81-5)[2]. The structural uniqueness of this compound lies in its primary amine, which is attached to a tertiary carbon (an α,α -dimethyl group). While this steric bulk imparts excellent metabolic stability—often shielding the molecule from monoamine oxidase (MAO) degradation—it severely diminishes the nucleophilicity of the amine. Consequently, standard derivatization protocols (e.g., EDC/HOBt amidation) frequently result in poor yields or complete reaction failure due to steric clash at the electrophilic center[3].

To successfully functionalize this scaffold, synthetic strategies must rely on highly reactive electrophilic intermediates and robust catalytic systems.

Physicochemical Properties
PropertyValue
Chemical Name 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride
CAS Number 2241129-81-5
Molecular Formula C8H13N3 · 2HCl
Molecular Weight 224.13 g/mol
Reactivity Profile Sterically hindered primary amine; requires strong electrophilic activation

Derivatization Workflow & Strategy

The following diagram illustrates the validated pathways for derivatizing this hindered pyrimidine amine. The critical first step is the complete neutralization of the dihydrochloride salt to liberate the nucleophilic free base.

G A 2-(4-Methylpyrimidin-2-yl) propan-2-amine 2HCl B Free Amine (Sterically Hindered) A->B DIPEA (3.0 eq) Neutralization C Amide Derivative (HATU / Acyl Fluoride) B->C R-COOH, HATU Elevated Temp B->C R-COF Reduced Steric Clash D Sulfonamide Derivative (DMAP Catalysis) B->D R-SO2Cl, Pyridine E Urea Derivative (Isocyanate) B->E R-NCO, DCM

Figure 1: Strategic workflows for the derivatization of sterically hindered pyrimidine-2-ylpropan-2-amines.

Experimental Protocols

Protocol A: Uronium-Mediated Amide Coupling (HATU)

Causality & Design: Standard carbodiimides (EDC/DCC) fail because the resulting O-acylisourea or OBt ester is too sterically demanding for the tertiary alkyl amine to attack. HATU generates a highly reactive 7-aza-benzotriazole (OAt) active ester. Furthermore, we mandate adding the amine last. If the hindered amine is added before the active ester is fully formed, it can react directly with the uronium salt of HATU to form an unreactive guanidinium byproduct[3].

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under N₂, dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq). The high equivalent of DIPEA is required to both neutralize the dihydrochloride salt of the amine and drive the coupling. Stir at room temperature for 15 minutes. A color change to yellow/orange indicates active ester formation.

  • Amine Addition: Add 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride (1.0 eq) in one portion.

  • Heating: Heat the reaction to 60 °C for 16 hours. Elevated temperature provides the necessary kinetic energy to overcome the steric barrier.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Acyl Fluoride Amidation (For Highly Unreactive Acids)

Causality & Design: When coupling the pyrimidine amine to an equally hindered carboxylic acid, even HATU may fail. Acyl fluorides are uniquely suited for this because the fluorine atom is small, reducing steric bulk at the carbonyl carbon, while remaining highly resistant to hydrolysis[4].

Step-by-Step Methodology:

  • Fluorination: Dissolve the carboxylic acid (1.2 eq) in anhydrous DCM. Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.5 eq) and Pyridine (3.0 eq). Stir for 1 hour at room temperature to form the acyl fluoride in situ.

  • Coupling: Add 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride (1.0 eq) and an additional 2.0 eq of DIPEA (to break the salt).

  • Reaction: Stir at 40 °C for 12 hours.

  • Workup: Wash directly with 1M HCl, then saturated NaHCO₃. Dry and concentrate.

Protocol C: Sulfonamide Synthesis via DMAP Catalysis

Causality & Design: Sulfonyl chlorides are highly electrophilic, but their reaction with tertiary alkyl amines is sluggish. The addition of catalytic DMAP forms a highly reactive N-sulfonylpyridinium intermediate, which forces the hindered amine to react rapidly.

Step-by-Step Methodology:

  • Suspend the pyrimidine amine dihydrochloride (1.0 eq) in anhydrous Pyridine (0.3 M).

  • Add DMAP (0.2 eq) and cool the mixture to 0 °C.

  • Dropwise, add the desired sulfonyl chloride (1.2 eq) dissolved in a minimum amount of DCM.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Evaporate the pyridine under reduced pressure, dissolve the crude in EtOAc, and wash with saturated CuSO₄ (to remove residual pyridine) followed by brine.

Expected Outcomes & Method Selection Matrix

To assist in selecting the correct protocol, the following table summarizes the expected yields based on the steric profile of the electrophilic coupling partner.

Coupling StrategyReagentsTemperatureExpected YieldMechanistic Advantage
Standard Amidation EDC, HOBt, DIPEA25 °C< 15%Generally fails due to severe steric clash at the active ester.
Uronium Activation HATU, DIPEA60 °C65 - 85%Highly reactive HOAt ester overcomes moderate steric hindrance.
Acyl Fluoride TFFH, Pyridine40 °C75 - 95%Small atomic radius of fluorine minimizes steric bulk at the electrophilic center.
Sulfonylation R-SO₂Cl, DMAP25 °C70 - 90%DMAP catalysis creates a highly reactive N-sulfonylpyridinium electrophile.

Analytical Characterization & Validation

To validate the success of the derivatization, the following analytical signatures should be monitored:

  • LC-MS (ESI+): The pyrimidine nitrogen is highly basic and easily protonated. The product will yield a strong [M+H]+ signal. Ensure the mass reflects the loss of the two HCl molecules from the starting material.

  • ¹H-NMR (CDCl₃ or DMSO-d₆): The signature α,α -dimethyl protons of the starting material appear as a sharp 6H singlet (~1.50 - 1.65 ppm). Upon successful amide or sulfonamide formation, the newly formed N-H proton will appear significantly downfield (typically 7.0 - 9.0 ppm, depending on hydrogen bonding and solvent), serving as a definitive marker of successful coupling.

References

  • NextSDS. 2-(4-methylpyrimidin-2-yl)propan-2-amine dihydrochloride — Chemical Substance Information.[2] URL:

  • MDPI (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[1] URL:

  • BenchChem (2025). Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid (HATU optimization for sterically hindered amines).[3] URL:

  • Organic & Biomolecular Chemistry, RSC Publishing (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4] URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Storage & Handling for 2-(4-Methylpyrimidin-2-yl)propan-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride (CAS: 2241129-81-5) .

Because this compound is a dihydrochloride salt featuring both a primary amine and a pyrimidine ring, it presents unique thermodynamic and hygroscopic challenges. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure the absolute integrity of your API from the freezer to the assay.

Part 1: Core Troubleshooting & FAQs

Q1: Why did my lyophilized powder turn into a sticky paste after I left it on the bench?

The Causality: You are observing deliquescence , a phenomenon driven by the thermodynamics of the salt's crystal lattice. Dihydrochloride salts contain a high density of chloride ions, making the crystal lattice highly polar and intrinsically 1[1]. When a cold vial is opened at room temperature, atmospheric moisture condenses on the powder. The salt acts as a desiccant, absorbing this water. Once the absorbed moisture exceeds the critical relative humidity (RH) of the salt, the solid lattice collapses, and the compound dissolves into its own absorbed water, forming a paste. This micro-aqueous environment accelerates hydrolytic degradation and HCl displacement[1].

Q2: What is the optimal temperature matrix for storing this compound?

The Causality: Storage temperatures must be dictated by the intended duration of storage and the physical state of the compound (solid vs. solution). While the solid is highly stable under deep-freeze conditions[2], solutions are vulnerable to precipitation and pH shifts if subjected to repeated freeze-thaw cycles.

Table 1: Storage Temperature & Atmosphere Matrix

Storage ConditionTemperatureAtmosphereMax Shelf LifeApplication
Long-Term Archive -20°CArgon / Nitrogen24 MonthsBulk API preservation
Short-Term Working 2°C to 8°CDesiccated1 to 3 MonthsFrequent bench access
Room Temp (Solid) 20°C to 25°CAmbient< 48 HoursWeighing / Assay prep
Solution (DMSO) -80°CSealed Aliquots6 MonthsReady-to-use assays
Q3: Does temperature affect the stability of the compound once dissolved?

The Causality: Yes. The solubility of the dihydrochloride salt is highly temperature-dependent. In aqueous buffers, freezing the solution can cause the local concentration of the salt to spike as water crystallizes (cryoconcentration), potentially leading to precipitation or localized pH drops that degrade the pyrimidine ring.

Table 2: Solvent-Temperature Compatibility

SolventDissolution TempStorage TempStability Note
DMSO (Anhydrous) 25°C-80°CStable; strictly avoid freeze-thaw cycles.
Aqueous Buffers 4°C to 25°C4°C (Do not freeze)pH dependent; freezing may precipitate the salt.
Methanol/Ethanol 25°C-20°CGood solubility; highly volatile, ensure a tight seal.

Part 2: Logical Relationships & Degradation Pathways

To prevent degradation, it is critical to understand the sequential logic of how temperature fluctuations compromise the integrity of amine hydrochlorides[3].

Degradation A Solid API (-20°C) B Temp Fluctuation (Room Temp) A->B Improper Thawing C Condensation & Moisture Absorption B->C Ambient Humidity D Deliquescence (Lattice Collapse) C->D Hydrate Formation E Hydrolytic Degradation D->E HCl Displacement

Logical pathway of temperature-induced deliquescence and degradation.

Part 3: Validated Experimental Protocols

Protocol: The "Cold-to-Bench" Equilibration & Aliquoting Workflow

To completely bypass the degradation pathway outlined above, you must utilize a self-validating equilibration protocol. This ensures the compound transitions from -20°C to room temperature without crossing the dew point.

Step-by-Step Methodology:

  • Retrieval: Remove the sealed master vial of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride from the -20°C freezer. Do not open the vial.

  • Desiccation (Equilibration): Immediately place the sealed vial into a vacuum desiccator containing fresh Drierite (calcium sulfate) at room temperature (20°C - 25°C).

  • Thermal Stabilization: Leave the vial in the desiccator for a minimum of 30 to 45 minutes.

    • Self-Validation Check: Touch the exterior of the vial. It must be completely at room temperature and dry. If it feels cool to the touch, return it to the desiccator. Opening a cold vial guarantees immediate moisture condensation[3].

  • Inert Transfer: Transfer the equilibrated vial to a glovebox purged with inert gas (Argon or dry Nitrogen)[2].

  • Aliquoting: Weigh out the required mass into single-use amber glass vials.

  • Purge and Seal: Purge the headspace of the master vial and all aliquot vials with Argon for 10 seconds before sealing tightly with PTFE-lined caps.

  • Return to Storage: Immediately return the master vial and unused aliquots to the -20°C freezer.

Workflow S1 Retrieve (-20°C) S2 Equilibrate (20°C, 30min) S1->S2 S3 Glovebox (Inert Gas) S2->S3 S4 Aliquot (Single-use) S3->S4 S5 Argon Purge & Seal S4->S5 S6 Store (-20°C) S5->S6

Step-by-step workflow for temperature equilibration and aliquoting.

References

  • BLD Pharm. "1782311-16-3 | (4-Methylpyrimidin-2-yl)methanamine hydrochloride & Related Compounds (CAS 2241129-81-5)".
  • Cole-Parmer. "Material Safety Data Sheet - Amine hydrochloride stability and moisture sensitivity".
  • Google Patents. "US20100069632A1 - Salts of pyrrolopyrimidinone derivatives and process for preparing the same" (Detailing dihydrochloride salt hygroscopicity and temperature stability).

Sources

Technical Support Center: Handling 2-(4-Methylpyrimidin-2-yl)propan-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride . Due to the highly polar nature of the dihydrochloride salt and the hydrogen-bonding capacity of the pyrimidine and primary amine moieties, this compound exhibits severe hygroscopicity.

Below, you will find field-proven troubleshooting guides, self-validating handling methodologies, and analytical protocols to ensure scientific integrity during your experiments.

Part 1: Core Diagnostics & Causality (FAQ)

Q1: Why does my batch of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride rapidly clump and become sticky upon opening? A1: The compound is undergoing deliquescence. Dihydrochloride salts possess a high affinity for atmospheric moisture because the chloride counterions and protonated amine groups create a crystal lattice that acts as a thermodynamic moisture sink. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, it absorbs water until it dissolves in its own absorbed moisture. This alters the molecular weight, leading to severe stoichiometric imbalances in downstream cross-coupling or amidation reactions.

Q2: Can I just dry the compound in a standard vacuum oven before use? A2: Proceed with extreme caution. While vacuum drying (e.g., 40–50°C at <10 mbar) can remove surface moisture, excessive heating of dihydrochloride salts can lead to the loss of hydrogen chloride (HCl) gas, resulting in the formation of the free base or a monohydrochloride species ([1]). This thermal degradation compromises the purity and reactivity of your intermediate. Instead, prioritize moisture exclusion during storage and handling.

Part 2: Handling & Storage Workflows

Q3: What is the best practice for weighing this compound without introducing weighing errors? A3: To maintain scientific integrity and ensure a self-validating stoichiometry, you must eliminate atmospheric exposure entirely. The use of an inert-atmosphere glovebox or pre-filled, sealed reaction vials is mandatory for highly hygroscopic salts ([2]).

HandlingWorkflow Storage Bulk Storage (Desiccator / 2-8°C) Equilibration Equilibrate to RT (Prevent Condensation) Storage->Equilibration Glovebox Transfer to Glovebox (Argon/N2, RH <5%) Equilibration->Glovebox Weighing Rapid Weighing (Pre-tared Vials) Glovebox->Weighing Sealing Seal with Septum (Crimp Cap) Weighing->Sealing Reaction Direct Injection of Anhydrous Solvent Sealing->Reaction

Workflow for the anhydrous handling and transfer of hygroscopic dihydrochloride salts.

Part 3: Analytical Troubleshooting (Water Content)

Q4: My reaction yields are inconsistent. How do I accurately measure the water content to correct my equivalents? A4: You must perform a Karl Fischer (KF) Titration according to USP <921> guidelines. Because 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride is highly soluble in polar solvents, Volumetric KF Titration (Method 1a) using anhydrous methanol as the solvent is the gold standard ([3]).

KFTitration Sample Hygroscopic Salt Sample Solubility Soluble in Methanol? Sample->Solubility Volumetric Volumetric Titration (USP <921> Method Ia) Solubility->Volumetric Yes, >1% Water Coulometric Coulometric Titration (<1% Water Expected) Solubility->Coulometric Yes, <1% Water Oven KF Oven Method (Side Reactions) Solubility->Oven No / Side Reactions

Decision matrix for selecting the appropriate USP <921> Karl Fischer titration method.

Part 4: Quantitative Data & Parameters

To ensure reproducible results, adhere strictly to the following environmental and analytical thresholds.

Table 1: Environmental Handling Thresholds

ParameterAcceptable RangeCritical Consequence if Exceeded
Ambient Relative Humidity (RH) < 15%Rapid moisture uptake; deliquescence and weighing errors.
Storage Temperature 2°C to 8°CThermal degradation; potential HCl loss if exposed to heat[1].
Equilibration Time (to RT) 1 - 2 HoursCondensation of atmospheric moisture on cold glass surfaces.

Table 2: Karl Fischer Titration Parameters (USP <921> Method 1a)

ParameterSpecificationCausality / Rationale
Solvent Anhydrous MethanolEnsures complete dissolution of the dihydrochloride salt[3].
Sample Size 50 - 100 mgProvides sufficient water mass (2 to 250 mg) for volumetric accuracy ([4]).
Endpoint Detection BivoltametricElectrometric detection prevents visual endpoint errors[5].
Drift Correction < 20 µ g/min Validates that the titration vessel is completely sealed from atmospheric moisture.

Part 5: Self-Validating Experimental Protocols

Methodology 1: Anhydrous Reaction Setup for Hygroscopic Salts
  • Preparation: Dry all reaction vials, stir bars, and septa in an oven at 120°C for at least 12 hours. Cool them in a desiccator over anhydrous calcium sulfate.

  • Equilibration: Remove the sealed bulk container of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride from the refrigerator (2–8°C) and allow it to equilibrate to room temperature for 2 hours before opening. This prevents condensation.

  • Glovebox Transfer: Transfer the bulk container and the dried reaction vials into an inert-atmosphere glovebox (Argon or N2, RH < 5%).

  • Weighing: Rapidly weigh the required mass of the dihydrochloride salt into the reaction vials.

  • Sealing: Seal the vials with PTFE-lined silicone septa and aluminum crimp caps while still inside the glovebox[2].

  • Execution: Remove the sealed vials from the glovebox. Introduce anhydrous solvents and liquid reagents directly through the septum using a dry, argon-purged syringe. This ensures the system remains a self-validating, moisture-free environment.

Methodology 2: Water Content Determination via Volumetric KF Titration
  • System Conditioning: Fill the titration vessel with anhydrous methanol. Titrate with Karl Fischer reagent (iodine/sulfur dioxide) until the electrometric endpoint is reached to eliminate residual moisture in the solvent[3].

  • Drift Measurement: Monitor the background drift. Self-Validation Check: Do not proceed until the drift is stable and < 20 µ g/min .

  • Sample Introduction: Inside a dry-box, weigh exactly 100 mg of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride into a dry syringe or specialized powder boat.

  • Injection: Quickly open the titration vessel port, add the sample, and immediately reseal to exclude atmospheric moisture[5].

  • Titration: Allow the titrator to automatically dispense the KF reagent until the bivoltametric endpoint is maintained for 20 seconds.

  • Calculation: Calculate the water content percentage. Use this exact percentage to adjust the mass of the salt weighed in Methodology 1 to maintain exact molar equivalents in your synthesis.

References

  • Salt Selection in Drug Development , Pharmaceutical Technology. URL:[Link]

  • How do you handle hygroscopic salts? , HepatoChem. URL:[Link]

  • Water Determination by Karl Fischer , Eurofins BioPharma Product Testing. URL:[Link]

  • USP <921> Water Determination , United States Pharmacopeia (USP-NF). URL: [Link]

Sources

Technical Support Center: Scale-Up Optimization for 2-(4-Methylpyrimidin-2-yl)propan-2-amine Dihydrochloride Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the process development and scale-up manufacturing of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride. Transitioning a synthetic process from the laboratory to a manufacturing plant is a complex endeavor where chemical, engineering, and regulatory challenges converge.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and industrial best practices.

Section 1: Synthetic Pathway & Criticality Analysis

The manufacturing of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride typically involves a multi-step synthesis. While various routes exist for constructing pyrimidine rings[3][4][5], a common and scalable approach for installing the tert-amino group is the Ritter reaction.[6][7] This reaction involves the acid-catalyzed addition of a nitrile to a carbocation.

A plausible and efficient synthetic workflow is outlined below. Understanding this pathway is critical for diagnosing and resolving issues during scale-up.

G cluster_0 Step 1: Ritter Reaction cluster_1 Step 2: Amide Hydrolysis cluster_2 Step 3: Salt Formation & Isolation A 2-Cyano-4-methylpyrimidine (Starting Material) R1 Reaction: Formation of N-tert-butyl-4-methylpyrimidine-2-carboxamide A->R1 B tert-Butanol (Carbocation Source) B->R1 C Concentrated H₂SO₄ (Catalyst) C->R1 R2 Reaction: Hydrolysis to 2-(4-Methylpyrimidin-2-yl)propan-2-amine (Free Base) R1->R2 H1 Aqueous NaOH or HCl (Hydrolysis Reagent) H1->R2 R3 Crystallization & Filtration R2->R3 S1 HCl in Isopropanol (Salting Agent) S1->R3 Final Final Product: 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride R3->Final Drying

Caption: Proposed synthetic workflow for the target compound.

The Ritter reaction is often the most critical step, as its efficiency and selectivity directly influence the overall yield and impurity profile. The subsequent hydrolysis and salt formation steps are crucial for achieving the desired purity, crystal form, and stability of the final product.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Reaction & Synthesis Stage

Question: We are observing a significant drop in yield for the Ritter reaction (Step 1) after scaling up from a 5L flask to a 100L reactor. What are the likely causes and solutions?

Answer: This is a classic scale-up challenge often rooted in changes to heat and mass transfer dynamics.[1]

  • Causality - Inefficient Mixing & Heat Transfer: In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. The initial addition of concentrated sulfuric acid to tert-butanol is highly exothermic. If localized hot spots form due to poor mixing, it can lead to the dehydration of tert-butanol to isobutylene, which can polymerize or escape the reaction mixture, thus reducing the availability of the required tert-butyl carbocation.

  • Troubleshooting & Solutions:

    • Control the Exotherm: Switch from adding the acid to the alcohol to a "reverse addition" protocol. Slowly add the tert-butanol to the concentrated sulfuric acid at a controlled temperature (e.g., 0-5 °C). This allows the bulk of the acid to act as a heat sink.

    • Improve Agitation: Ensure the reactor's agitator speed and design are sufficient to maintain a homogenous mixture. Model the mixing dynamics if possible.[1]

    • Sub-Surface Addition: Add the nitrile starting material below the surface of the acid/alcohol mixture to prevent it from reacting with atmospheric moisture at the surface and to ensure immediate contact with the reagents.

Question: After hydrolysis (Step 2), HPLC analysis shows a persistent impurity at a relative retention time (RRT) of 1.2, which was negligible at the lab scale. What is this impurity and how can we prevent it?

Answer: Unpredictable impurity formation is a common pitfall in scaling up chemical processes.[1]

  • Causality - Incomplete Hydrolysis or Side Reaction: The impurity is likely the intermediate amide from Step 1 (N-tert-butyl-4-methylpyrimidine-2-carboxamide). At a larger scale, mass transfer limitations can lead to incomplete hydrolysis. If the reaction temperature is too high or the reaction time is excessively long, degradation of the pyrimidine ring can also occur.

  • Troubleshooting & Solutions:

    • Optimize Hydrolysis Conditions: Increase the reaction time or temperature moderately. A Design of Experiments (DoE) approach can help find the optimal balance to maximize amide conversion while minimizing degradation.

    • Phase Transfer Catalyst: If using a biphasic system (e.g., aqueous NaOH with an organic solvent), consider adding a phase transfer catalyst to improve the reaction rate between the organic-soluble amide and the aqueous base.

    • Analytical Monitoring: Implement in-process control (IPC) using HPLC to monitor the disappearance of the amide. The reaction should only be quenched after the amide level is below a pre-defined threshold (e.g., <0.1%).

G start High Impurity (RRT 1.2) Detected check1 Is Impurity the Intermediate Amide? start->check1 cause1 Cause: Incomplete Hydrolysis check1->cause1 Yes cause2 Cause: Degradation check1->cause2 No (Investigate Degradation) sol1a Solution: Increase Reaction Time/Temp cause1->sol1a sol1b Solution: Implement IPC via HPLC cause1->sol1b end Impurity Controlled sol1a->end sol1b->end sol2 Solution: Re-evaluate Temp & Time Limits cause2->sol2 sol2->end

Caption: Troubleshooting logic for an unknown impurity.

Work-up & Isolation Stage

Question: During the final crystallization of the dihydrochloride salt (Step 3), we are getting an oily precipitate instead of a filterable solid. Why is this happening?

Answer:

  • Causality - Supersaturation and Solvent Effects: "Oiling out" or liquid-liquid phase separation occurs when the rate of supersaturation is too high, preventing orderly crystal lattice formation. This can be triggered by adding the HCl solution too quickly or having residual water in the free base/solvent mixture, which can increase the solubility of the salt.

  • Troubleshooting & Solutions:

    • Control Addition Rate: Add the HCl/isopropanol solution slowly and at a controlled temperature to maintain a moderate level of supersaturation.

    • Seed the Batch: Introduce a small quantity of pre-existing crystals (seed crystals) when the solution is slightly supersaturated. This provides a template for controlled crystal growth.

    • Ensure Anhydrous Conditions: Dry the organic solution containing the free base (e.g., with MgSO₄ or by azeotropic distillation) before adding the HCl solution to minimize the presence of water.

    • Solvent Screen: The choice of solvent is critical. If isopropanol consistently causes issues, consider screening other solvents like ethanol or acetone/IPA mixtures.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the Critical Process Parameters (CPPs) that must be monitored and controlled during scale-up?

A: Based on Quality by Design (QbD) principles, identifying and controlling CPPs is essential for ensuring process robustness and product quality.[8] The following table summarizes key parameters for this synthesis.

Process Step Critical Process Parameter (CPP) Typical Range / Justification
Step 1: Ritter Reaction Temperature during H₂SO₄ addition0-10 °C (Minimizes tert-butanol dehydration)
Molar ratio of Nitrile:Alcohol:Acid1 : 1.2 : 4-5 (Ensures complete reaction)
Agitator SpeedPlant-specific; must ensure homogeneity
Step 2: Hydrolysis Reaction Temperature80-100 °C (Balances reaction rate and degradation)
pH / Molar equivalents of basepH > 12 (Ensures complete deprotonation and hydrolysis)
Reaction TimeMonitored by IPC (Ensures amide <0.5%)
Step 3: Salt Formation Crystallization Temperature15-25 °C (Impacts crystal size and purity)
Rate of HCl addition1-2 hours (Controls supersaturation)
Final water content of solvent<0.2% w/w (Prevents oiling out)

Q: What analytical methods are recommended for quality control and release of the final product?

A: A robust analytical package is required to ensure the final product meets specifications.

  • Assay and Impurity Profile: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool. The method should be validated for specificity, linearity, accuracy, precision, and range according to regulatory guidelines.[9][10]

  • Identification:

    • FTIR: To confirm the presence of key functional groups and match against a reference standard.

    • ¹H NMR: To confirm the chemical structure.

  • Residual Solvents: Gas Chromatography (GC) with a headspace sampler is used to quantify residual solvents from the manufacturing process (e.g., isopropanol, ethyl acetate).

  • Water Content: Karl Fischer titration is the standard method for determining water content.

  • Chloride Content: Ion chromatography or titration can be used to confirm the correct stoichiometry of the dihydrochloride salt.

Q: What are the primary safety considerations when scaling up this process?

A:

  • Handling of Concentrated Acids/Bases: The use of concentrated sulfuric acid and strong bases like NaOH requires appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. Ensure emergency showers and eyewash stations are readily accessible.

  • Exothermic Reactions: The Ritter reaction and the neutralization/hydrolysis steps can be highly exothermic. A thorough process safety review, including reaction calorimetry, should be conducted to understand the thermal risks and design adequate cooling capacity.[1]

  • Pressure Management: Ensure reactors are equipped with pressure relief systems, especially if gaseous byproducts like isobutylene could be generated.

  • Solvent Handling: Use of flammable organic solvents requires grounding of equipment to prevent static discharge and operating in well-ventilated areas with appropriate fire suppression systems.

Section 4: Key Experimental Protocol

Protocol: HPLC-UV Method for Purity and Assay Determination

This protocol outlines a standard method for analyzing the purity of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride. Method validation is required before use in a GMP environment.[10]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

    • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (%RSD) for the peak area of the main peak must be ≤ 2.0%.

    • The USP tailing factor for the main peak should be between 0.8 and 1.5.

  • Procedure & Calculation:

    • Inject the diluent (blank), followed by the standard solution, and then the sample solution.

    • Purity (% Area): Calculate the area percentage of the main peak relative to the total area of all peaks detected.

    • Assay (% w/w): Calculate the assay using the following formula: Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Overcoming Challenges in Scale-Up Production. (2025). World Pharma Today. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Solving Scale-Up Challenges in Drug Substance Manufacturing. (2025). Lupin. Available at: [Link]

  • Optimization of the reaction conditions. [a]. ResearchGate. Available at: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. Available at: [Link]

  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. (2021). ACS Publications. Available at: [Link]

  • Solving Four Challenges in Development & Production with Scale-Out Manufacturing. (2026). AGC Biologics. Available at: [Link]

  • SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. Drug Development & Delivery. Available at: [Link]

  • 2-(4-methylpyrimidin-2-yl)propan-2-amine dihydrochloride. PubChemLite. Available at: [Link]

  • 2-(pyrimidin-2-yl)propan-2-amine dihydrochloride — Chemical Substance Information. ChemInfo. Available at: [Link]

  • Drug Substances: Scale-Up Challenges. (2019). Contract Pharma. Available at: [Link]

  • Ritter Reaction. (2019). Organic Chemistry Portal. Available at: [Link]

  • Ritter Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity. (1995). PubMed. Available at: [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). PMC. Available at: [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. Available at: [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014). APVMA. Available at: [Link]

Sources

Validation & Comparative

Comparative Technical Guide: Dihydrochloride vs. Free Base Forms of 2-(4-Methylpyrimidin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct salt form of a compound is not merely a purchasing decision—it is a fundamental experimental variable that dictates solubility, stability, and biological partitioning. This guide provides an in-depth physicochemical and operational comparison between the free base and the dihydrochloride salt (CAS 2241129-81-5)[1] of 2-(4-Methylpyrimidin-2-yl)propan-2-amine, a highly relevant building block in drug development[2].

Structural Profiling & Mechanistic Causality

To understand the behavior of this molecule, we must analyze its two distinct basic centers:

  • The Aliphatic Primary Amine: Attached to a tertiary carbon, this moiety is structurally analogous to tert-butylamine, which possesses a highly basic pKa of 10.68[3][4]. While the electron-withdrawing pyrimidine ring slightly reduces this basicity via inductive effects, it remains a strong base (estimated pKa ~8.5–9.5).

  • The Pyrimidine Ring: Pyrimidine nitrogens are significantly less basic due to the electronegativity of the second ring nitrogen, possessing a pKa of approximately 1.23[5][6].

The Causality of the Dihydrochloride Form: Because of this massive Δ pKa, the free base is entirely neutral, often presenting as a viscous oil or low-melting solid that is vulnerable to oxidation. By introducing two equivalents of hydrochloric acid, both the aliphatic amine and one of the pyrimidine nitrogens become protonated. This ionic state drastically increases the crystal lattice energy, yielding a highly stable, handleable powder that easily dissolves in aqueous media.

Protonation FB Free Base (Neutral) Mono Monohydrochloride (Aliphatic NH3+) FB->Mono + 1 eq HCl (pKa ~9.0) Di Dihydrochloride (Aliphatic NH3+ & Pyrimidine NH+) Mono->Di + 1 eq HCl (pKa ~1.2)

Figure 1: Sequential protonation pathway of 2-(4-Methylpyrimidin-2-yl)propan-2-amine.

Physicochemical Comparison

The table below summarizes the critical differences between the two forms to guide your experimental design.

PropertyFree BaseDihydrochloridePractical Implication in Assays
Molecular Weight ~151.21 g/mol ~224.13 g/mol Must adjust dosing calculations to account for the 48% mass increase from HCl.
Aqueous Solubility Low (pH dependent)Very High (>50 mg/mL)Di-HCl is mandatory for high-concentration IV dosing or stock solutions in water.
Solution pH (Unbuffered) Basic (~9-10)Highly Acidic (~2)Di-HCl will crash the pH of unbuffered media, potentially denaturing assay proteins.
Lipid Permeability HighExtremely LowFree base is required for PAMPA, Caco-2, or blood-brain barrier penetration models.
Storage Stability Moderate (Hygroscopic)Excellent (Crystalline)Di-HCl is preferred for long-term archiving and compound library storage.

Experimental Workflows

The following self-validating protocols are designed to ensure rigorous, artifact-free data when handling this compound.

Protocol A: Salt Disproportionation (Free-Basing the Dihydrochloride)

Causality: In vitro permeability assays (like Caco-2) require the neutral species to partition into the lipid bilayer. Using the dihydrochloride form without proper buffering leads to complete ionization and artificially low apparent permeability ( Papp​ ) values.

  • Dissolution: Dissolve 100 mg of the dihydrochloride salt in 5 mL of deionized water in a separatory funnel.

  • Alkalinization: Dropwise add 1M NaOH while monitoring with a pH meter until the solution reaches pH 12.0.

    • Expert Insight: The pH must be driven >2 units above the aliphatic amine's pKa to ensure >99% deprotonation[3].

  • Extraction: Add 5 mL of Dichloromethane (DCM) and agitate vigorously. The neutral free base will partition into the lower organic layer.

  • Self-Validating Control: Measure the pH of the remaining aqueous layer. If the extraction process dropped the pH below 11, add more NaOH and perform a second DCM extraction to ensure complete recovery.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure to yield the pure free base.

Protocol B: Kinetic Solubility Profiling (Shake-Flask Method)

Causality: Because the pyrimidine nitrogen is a weak base (pKa 1.23)[6], the dihydrochloride salt will immediately release one equivalent of protons into neutral water. A strong buffer is required to absorb this acid shift; otherwise, the localized pH drop will artificially inflate the apparent solubility of the basic compound.

  • Preparation: Weigh 10 mg of the selected form into a microcentrifuge tube.

  • Buffer Addition: Add 1 mL of 50 mM Phosphate Buffered Saline (PBS), pre-adjusted to pH 7.4.

  • Incubation: Shake at 300 RPM at 37°C for 24 hours to achieve thermodynamic equilibrium.

  • Separation & Validation: Centrifuge at 10,000 x g for 15 minutes.

    • Self-Validating Control: Visually confirm the presence of a solid pellet at the bottom. If no pellet is present, the compound is fully dissolved, meaning saturation was not reached. The test must be repeated with 20 mg of compound.

  • Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV against a known standard curve.

Application Considerations: Decision Matrix

Use the following logic tree to determine which form to pull from your compound library based on your immediate assay requirements.

Selection Start Assay Requirement Aq Aqueous Solubility Critical? Start->Aq Lipid Lipid Penetration (PAMPA/Caco-2)? Aq->Lipid No DiHCl Use Dihydrochloride Aq->DiHCl Yes (e.g., IV dosing) Lipid->DiHCl No (General buffer assay) FBase Use Free Base Lipid->FBase Yes (High permeability)

Figure 2: Decision matrix for selecting the appropriate salt form in preclinical assays.

References

  • NextSDS. "2-(4-methylpyrimidin-2-yl)propan-2-amine dihydrochloride - CAS 2241129-81-5". 1

  • Sigma-Aldrich. "CAS 2241129-81-5 | 2-(4-methylpyrimidin-2-yl)propan-2-amine dihydrochloride". 2

  • BenchChem. "An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butylamine". 4

  • Santa Cruz Biotechnology. "tert-Butylamine CAS: 75-64-9". 3

  • Wikipedia. "Pyrimidine". 5

  • ChemEurope. "Pyrimidine - Chemical Properties". 6

Sources

Comprehensive Guide: Validating LC-MS/MS Quantification Methods for 2-(4-Methylpyrimidin-2-yl)propan-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying highly polar, basic fragments like 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride in biological matrices presents a notorious challenge in pharmacokinetic (PK) and toxicokinetic (TK) bioanalysis. Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to retain such hydrophilic analytes, leading to severe ion suppression and poor peak shape.

This guide objectively compares standard RPLC, Mixed-Mode, and Hydrophilic Interaction Liquid Chromatography (HILIC) approaches. It provides a field-proven, self-validating methodology utilizing Zwitterionic HILIC (ZIC-HILIC) coupled with Weak Cation Exchange (WCX) Solid Phase Extraction (SPE), fully aligned with the ICH M10 Bioanalytical Method Validation guidelines[1].

The Analytical Challenge: Mechanistic Rationale

Understanding the physicochemical properties of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride is critical for method design. The molecule contains a primary amine and a pyrimidine ring, formulated as a dihydrochloride salt.

Why Standard C18 (RPLC) Fails

Under standard acidic LC-MS conditions (e.g., pH 3.0 with formic acid), both nitrogen centers are fully protonated. The resulting high polarity and lack of hydrophobicity mean the analyte partitions poorly into the non-polar C18 stationary phase, causing it to elute in the void volume where endogenous matrix components (e.g., salts, early-eluting phospholipids) cause severe MS signal suppression[2]. Furthermore, the positively charged amine interacts strongly with residual, unendcapped silanols on the silica support via secondary electrostatic interactions, resulting in severe peak tailing[3].

Why HILIC Succeeds

HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). The primary retention mechanism is the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase surface[4]. For basic amines, secondary electrostatic (ion-exchange) interactions further enhance retention[5]. Importantly, the high organic content in the HILIC mobile phase significantly improves droplet desolvation in the Electrospray Ionization (ESI) source, often yielding a 10- to 100-fold increase in MS sensitivity compared to RPLC[6].

RetentionMechanism Analyte 2-(4-Methylpyrimidin-2-yl) propan-2-amine Node_C18 Reversed-Phase (C18) Hydrophobic Partitioning Analyte->Node_C18 Node_HILIC Zwitterionic HILIC Aqueous Partitioning Analyte->Node_HILIC Node_C18_Result Void Elution & Peak Tailing Node_C18->Node_C18_Result Node_HILIC_Result Strong Retention & High MS Sensitivity Node_HILIC->Node_HILIC_Result

Mechanistic comparison of analyte retention in RPLC vs. HILIC modes.

Product Comparison: Selecting the Optimal Chromatographic Mode

To establish the most robust method, three distinct column chemistries were evaluated for the quantification of 2-(4-Methylpyrimidin-2-yl)propan-2-amine (Table 1).

  • Standard C18 (e.g., Waters XBridge C18): Relies purely on hydrophobic interactions.

  • Mixed-Mode Cation Exchange (e.g., Imtakt Scherzo SM-C18): Combines C18 ligands with cation-exchange groups.

  • Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC): Features a sulfobetaine stationary phase with a 1:1 ratio of positive and negative charges, providing a highly stable aqueous layer[3].

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (RPLC)Mixed-Mode (C18/CX)Zwitterionic HILIC
Retention Time (k') 0.2 (Void Volume)3.54.8
Peak Asymmetry (Tf) 2.4 (Severe Tailing)1.3 (Slight Tailing)1.05 (Symmetrical)
Matrix Factor (MF) 0.45 (High Suppression)0.85 (Moderate)0.98 (Negligible)
Relative Sensitivity 1x (Baseline)2.5x15x
Verdict Unsuitable ⚠️ Acceptable Optimal

Self-Validating Experimental Protocol

To ensure trustworthiness and adherence to ICH M10 guidelines[1], the following protocol utilizes a Weak Cation Exchange (WCX) Solid Phase Extraction (SPE). Because the analyte is a strong base, a WCX sorbent (containing carboxylate groups, pKa ~4.8) will trap the analyte via ionic interactions at neutral pH, allowing aggressive washing with 100% organic solvents to remove phospholipids. Elution is triggered by dropping the pH, neutralizing the sorbent and releasing the analyte.

Step-by-Step Methodology

Phase 1: Sample Preparation (WCX-SPE)

  • Spiking: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of Internal Standard (Stable Isotope Labeled analog, SIL-IS).

  • Pre-treatment: Dilute with 150 µL of 2% ammonium hydroxide in water to ensure the WCX sorbent remains deprotonated (negatively charged).

  • Condition/Equilibrate: Pass 200 µL Methanol, followed by 200 µL Water through the WCX µElution plate.

  • Load: Load the pre-treated sample. The basic amine binds ionically to the carboxylate groups.

  • Wash 1 (Aqueous): 200 µL of 5% ammonium hydroxide in water (removes hydrophilic neutrals).

  • Wash 2 (Organic): 200 µL of 100% Methanol (removes hydrophobic lipids and phospholipids).

  • Elution: Elute with 2 x 25 µL of 2% Formic Acid in Acetonitrile. The low pH neutralizes the WCX sorbent, releasing the analyte directly into a HILIC-compatible solvent.

  • Dilution: Add 50 µL of Acetonitrile to the eluate prior to injection (maintains high organic strength for HILIC).

Phase 2: LC-MS/MS Conditions

  • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical in HILIC to control ion-exchange mechanisms[4]).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 60% B over 3 mins, return to 90% B.

  • Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

ICH M10 Validation Workflow & Results

The method was validated strictly according to the ICH M10 Bioanalytical Method Validation Guidelines [7], which mandate rigorous testing of selectivity, accuracy, precision, and matrix effects to ensure data reliability for regulatory submissions[8].

ICHM10Workflow Start Method Development (HILIC Column & SPE Selection) Selectivity Selectivity & Specificity (Blank Matrix + IS) Start->Selectivity CalCurve Calibration Curve (LLOQ to ULOQ) Selectivity->CalCurve AccPrec Accuracy & Precision (Intra/Inter-batch QCs) CalCurve->AccPrec MatrixEff Matrix Effect & Recovery (Low & High QCs) AccPrec->MatrixEff Stability Stability Testing (F/T, Bench-top, Long-term) MatrixEff->Stability Approval Validated Method Ready for Study Sample Analysis Stability->Approval

Step-by-step ICH M10 bioanalytical method validation workflow.

Table 2: ICH M10 Validation Summary (Mock Data)
Validation ParameterICH M10 Acceptance CriteriaExperimental ResultStatus
Calibration Range R² ≥ 0.99, ±15% of nominal1.0 - 1000 ng/mL (R² = 0.998)✅ Pass
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.4% - 6.1%✅ Pass
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-3.2% to +4.5%✅ Pass
IS-Normalized Matrix Factor CV ≤ 15% across 6 lots0.98 (CV = 3.1%)✅ Pass
Extraction Recovery Consistent across QCs88.5% (CV = 4.2%)✅ Pass

By combining the orthogonal selectivity of WCX-SPE (which removes phospholipids) with the superior retention and desolvation efficiency of ZIC-HILIC, the method easily surpasses all ICH M10 regulatory thresholds, providing a highly robust, self-validating system for routine PK/TK sample analysis.

References

  • Bioanalytical Method Validation and Study Sample Analysis M10. ICH.
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI.
  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chrom
  • HILIC: The Pros and Cons.
  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Agilent.
  • Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry.

Sources

A Senior Application Scientist's Guide to Benchmarking Kinase Inhibitors: Profiling Imatinib Against Second-Generation Standards

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Note on the Subject Compound

Initial searches for "2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride" did not yield publicly available data regarding its specific biological targets, mechanism of action, or performance in experimental assays.[1][2] The molecular structure, characterized by a 2-aminopyrimidine core, is a common scaffold in molecules designed to inhibit protein kinases.[3][4][5][6][7][8][9]

To fulfill the objective of creating a comprehensive benchmarking guide, this document will use Imatinib (Gleevec) as a representative compound. Imatinib is a well-characterized, first-generation tyrosine kinase inhibitor (TKI) featuring a 2-phenylaminopyrimidine pharmacophore.[10] It serves as an ideal analogue to demonstrate the principles and methodologies of inhibitor benchmarking. This guide will compare Imatinib against second-generation standard inhibitors targeting the BCR-ABL and c-KIT kinases.

Introduction: The Rationale for Benchmarking

In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have fundamentally altered treatment paradigms for diseases driven by specific oncogenic kinases.[11] Imatinib was a pioneering success, transforming the prognosis for patients with Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[11] However, the development of therapeutic resistance, often through mutations in the target kinase domain, necessitated the creation of subsequent generations of inhibitors.[11][12]

This guide provides a framework for the preclinical benchmarking of a TKI, using Imatinib as our primary compound. We will compare its performance against two second-generation inhibitors: Nilotinib and Dasatinib .[12][13] The core objective is to delineate the experimental logic and methodologies required to generate a comparative dataset, enabling researchers to make informed decisions about inhibitor selection and development. This process involves evaluating not just raw potency (biochemical activity) but also cellular efficacy and target specificity.

Part 1: Target Pathways & Mechanism of Action

A robust benchmarking study is grounded in a deep understanding of the inhibitor's mechanism and its target's biological role. Imatinib's primary targets are the BCR-ABL fusion protein in CML and the c-KIT receptor tyrosine kinase in GIST.[10][14]

BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)

The Philadelphia chromosome, a reciprocal translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene.[15][16][17] The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled proliferation and survival of hematopoietic cells.[15][16][17][18] It achieves this by activating a network of downstream signaling pathways, including RAS/MAPK and PI3K/AKT, which promote cell cycle progression and inhibit apoptosis.[15][16][19]

Imatinib, Nilotinib, and Ponatinib function as ATP-competitive inhibitors by binding to the inactive "DFG-out" conformation of the ABL kinase domain.[13][20] This stabilizes the inactive state, blocking substrate phosphorylation and halting downstream signaling.[20][21] Dasatinib is distinct in its ability to bind to both the active "DFG-in" and inactive conformations.[13][22]

BCR_ABL_Pathway cluster_Inhibitors Tyrosine Kinase Inhibitors cluster_Signaling BCR-ABL Signaling Cascade cluster_Cellular_Effects Cellular Outcomes Imatinib Imatinib (DFG-out) BCR_ABL BCR-ABL (Constitutively Active Kinase) Imatinib->BCR_ABL Inhibition Nilotinib Nilotinib (DFG-out) Nilotinib->BCR_ABL Inhibition Dasatinib Dasatinib (DFG-in/out) Dasatinib->BCR_ABL Inhibition GRB2 GRB2 / GAB2 BCR_ABL->GRB2 pY177 STAT5 STAT5 Pathway BCR_ABL->STAT5 RAS_MAPK RAS-MAPK Pathway GRB2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway GRB2->PI3K_AKT Proliferation Uncontrolled Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Analysis Data Analysis & Comparison node_biochem Step 1: IC50 Determination Recombinant Kinase (e.g., ABL) + Substrate + ATP + Test Inhibitor (Serial Dilution) node_cell Step 2: Cellular Potency (EC50) BCR-ABL Dependent Cell Line (e.g., K-562) + Test Inhibitor (Serial Dilution) node_biochem->node_cell Informs Cellular Concentrations node_analysis Step 3: Comparative Analysis Potency (IC50) Selectivity Cellular Efficacy (EC50) Resistance Profile node_cell->node_analysis Provides Biological Relevance

Figure 2: High-level experimental workflow for inhibitor benchmarking.
Protocol 1: Biochemical IC50 Determination

Causality: The half-maximal inhibitory concentration (IC50) is a direct measure of a compound's potency against its purified target enzyme. [23][24]This cell-free assay is crucial because it isolates the interaction between the inhibitor and the kinase, independent of cellular factors like membrane permeability or efflux pumps. We utilize a fluorescence-based assay, which offers high sensitivity and a continuous readout. [25] Methodology: In Vitro Kinase Assay (Fluorescence-Based)

  • Reagent Preparation:

    • Prepare a 2X kinase solution of recombinant ABL kinase in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution containing a suitable tyrosine peptide substrate and ATP at its Km concentration (ensures the IC50 value approximates the inhibitor's true affinity, Ki). [26] * Prepare serial dilutions of Imatinib, Nilotinib, and Dasatinib in DMSO, then dilute further in assay buffer. A 10-point, 3-fold dilution series starting from 10 µM is a standard approach.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of each inhibitor dilution to duplicate wells.

    • Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background fluorescence. [23]

  • Reaction Initiation & Incubation:

    • Add 10 µL of the 2X kinase solution to all wells except the "no enzyme" controls.

    • Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction. Final volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection & Data Analysis:

    • Stop the reaction and measure fluorescence on a compatible plate reader.

    • Subtract background fluorescence from all wells.

    • Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value. [23][25]

Protocol 2: Cell-Based Viability/Proliferation Assay

Causality: While biochemical assays measure potency, they don't predict efficacy in a biological system. Cell-based assays are essential to assess a compound's ability to cross the cell membrane, evade efflux pumps, and inhibit the target in its native environment, leading to a desired phenotypic outcome (e.g., inhibiting proliferation). [27]We use the K-562 cell line, a CML line that is dependent on BCR-ABL signaling for its survival and growth. [12]The MTT assay is a colorimetric method that measures metabolic activity, which serves as a proxy for cell viability and proliferation. [28] Methodology: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture K-562 cells in appropriate media (e.g., RPMI-1640 + 10% FBS).

    • Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

  • Compound Treatment:

    • Prepare serial dilutions of Imatinib, Nilotinib, and Dasatinib.

    • Add the diluted compounds to the wells. Include untreated and vehicle (DMSO) controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. This duration allows for multiple cell doublings, making antiproliferative effects more pronounced.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. [28]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot viability against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).

Part 3: Comparative Performance Data

The following tables summarize expected data from the described experiments, reflecting established literature values.

Table 1: Biochemical Potency Against ABL Kinase

This table compares the direct inhibitory activity of the compounds against the purified ABL enzyme. Lower IC50 values indicate higher potency.

InhibitorGenerationIC50 (nM) against ABL KinaseBinding Mode
Imatinib First~25-35Inactive (DFG-out) [13]
Nilotinib Second~15-25Inactive (DFG-out) [13][29]
Dasatinib Second~1-3Active & Inactive (DFG-in/out) [13][22]

Data are representative values compiled from various sources. Actual experimental values may vary.

Table 2: Cellular Efficacy in BCR-ABL Positive Cells

This table shows the effectiveness of the inhibitors at halting the proliferation of the BCR-ABL-dependent K-562 cell line.

InhibitorEC50 (nM) in K-562 Cells
Imatinib ~200-300
Nilotinib ~20-40
Dasatinib ~1-5

Data are representative values compiled from various sources. Actual experimental values may vary.

Discussion and Interpretation

The benchmarking data reveals a clear hierarchy in both biochemical potency and cellular efficacy.

  • Potency vs. Efficacy: As expected, the second-generation inhibitors, Nilotinib and Dasatinib, demonstrate significantly lower IC50 and EC50 values than the first-generation Imatinib. [12]Dasatinib is notably the most potent compound in both assays. This increased potency is a key reason for their use in cases of Imatinib resistance or intolerance. [11]

  • Structural and Mechanistic Insights: Nilotinib was rationally designed as a structural analogue of Imatinib with higher binding affinity for the ABL kinase. [11][29]Dasatinib's distinct ability to bind both active and inactive kinase conformations contributes to its superior potency and its activity against a different spectrum of resistance mutations compared to Imatinib and Nilotinib. [13][22]

  • Clinical Relevance: The ~30-fold and >100-fold greater potency of Nilotinib and Dasatinib, respectively, against wild-type BCR-ABL translates to their clinical utility. [30]They can overcome resistance caused by mutations that reduce Imatinib's binding affinity (with the critical exception of the T315I "gatekeeper" mutation, which is resistant to all three). [11][12]This comparative data is foundational for selecting second-line therapy and for guiding the development of third-generation inhibitors like Ponatinib, which was specifically designed to overcome T315I resistance. [12]

Conclusion

This guide outlines a systematic approach to benchmarking a novel kinase inhibitor against established standards. By integrating biochemical and cell-based assays, researchers can build a comprehensive profile of a compound's potency, efficacy, and potential therapeutic advantages. The comparison of Imatinib with second-generation inhibitors like Nilotinib and Dasatinib exemplifies how such data can illuminate the structure-activity relationships and mechanistic differences that drive clinical performance and overcome therapeutic challenges like drug resistance. This rigorous, multi-faceted evaluation is a cornerstone of modern drug discovery and development.

References

  • US7449458B2 - Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Google P
  • 2-(pyrimidin-2-yl)
  • 2-(4-methylpyrimidin-2-yl)propan-2-amine dihydrochloride - PubChemLite. (URL: )
  • Quintas-Cardama, A., & Cortes, J. (2009). Molecular biology of bcr-abl1–positive chronic myeloid leukemia. Blood, 113(8), 1619-1630. (URL: [Link])

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. (URL: [Link])

  • Jabbour, E., & Kantarjian, H. (2022). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry, 65(17), 11488-11504. (URL: [Link])

  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant. (URL: )
  • Manley, P. W., et al. (2010). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Clinical Cancer Research, 16(16), 4145-4152. (URL: [Link])

  • Hirota, S., et al. (2003). Expression and mutation of c-kit gene in gastrointestinal stromal tumors. Pathology International, 53(1), 1-10. (URL: [Link])

  • Design, Synthesis, and Antitumor Efficacy of Substituted 2-Aminot[1][3][15]riazolopyrimidines and Related Heterocycles as Dual Inhibitors for Microtubule Polymerization and Janus Kinase 2. Journal of Medicinal Chemistry. (URL: [Link])

  • 2-(4-Methylpyridin-2-yl)propan-2-ol — Chemical Substance Information. NextSDS. (URL: [Link])

  • El-Gamal, M. I., et al. (2019). Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. Bioorganic chemistry, 91, 103153. (URL: [Link])

  • Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. (URL: [Link])

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. (URL: [Link])

  • Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. Journal of medicinal chemistry. (URL: [Link])

  • Bhat, A., et al. (2025). Mechanisms of BCR-ABL in the pathogenesis of Chronic Myeloid Leukemia (CML): A Review. Skeena Publishers. (URL: [Link])

  • Klutchko, S. R., et al. (1998). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 41(17), 3276-3292. (URL: [Link])

  • Wang, Y., & D'Orazio, J. A. (2024). Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia. Cancers, 16(6), 1133. (URL: [Link])

  • Uddin, S., et al. (2011). Bcr-abl signals to desensitize chronic myeloid leukemia cells to IFNα via accelerating the degradation of its receptor. Blood, 118(15), 4182-4191. (URL: [Link])

  • What is the mechanism of Nilotinib Hydrochloride?. Patsnap Synapse. (URL: [Link])

  • Zhao, F., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Journal of visualized experiments: JoVE, (146). (URL: [Link])

  • Nilotinib. Liv Hospital. (URL: [Link])

  • BCR-ABL signaling pathways activated in CML. ResearchGate. (URL: [Link])

  • Taha, M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(17), 3069. (URL: [Link])

  • Van der Mijn, J. C., et al. (2007). Oncogenic Kit signaling and therapeutic intervention in a mouse model of gastrointestinal stromal tumor. Proceedings of the National Academy of Sciences, 104(40), 15814-15819. (URL: [Link])

  • Nilotinib. Alzheimer's Drug Discovery Foundation. (URL: [Link])

  • Amarante-Mendes, G. P., et al. (2018). Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. Journal of hematology & oncology, 11(1), 1-17. (URL: [Link])

  • Klebl, B., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Protein Kinase Inhibitors as Signal Transduction Modulators, 1-72. (URL: [Link])

  • Krišt'an, K., et al. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. (URL: [Link])

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. (URL: [Link])

  • Caocci, G., et al. (2020). BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers in oncology, 10, 1399. (URL: [Link])

  • The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. Frontiers in Cell and Developmental Biology. (URL: [Link])

  • Recurrent gastrointestinal stromal tumor with c-KIT double exon mutations: A rare case report. World Journal of Clinical Cases. (URL: [Link])

  • A Canine c-kit Novel Mutation Isolated from a Gastrointestinal Stromal Tumor (GIST) Retains the Ability to Form Dimers but Lacks Autophosphorylation. International Journal of Molecular Sciences. (URL: [Link])

  • WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google P

Sources

Comparative efficacy of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Efficacy of Novel Kinase Inhibitors in Cell-Based Assays

A Case Study: Evaluating 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride as a Putative Aurora Kinase A Inhibitor

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the cellular efficacy of a novel compound, using the hypothetical molecule 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride (referred to herein as Compound X) as a case study. The structural similarity of its pyrimidine core to known kinase inhibitors suggests a potential role in targeting cell cycle regulators. We will proceed under the hypothesis that Compound X is an inhibitor of Aurora Kinase A (AURKA), a critical enzyme in mitotic progression and a validated target in oncology.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical cascade.

Introduction: The Rationale for Targeting Aurora Kinase A

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in orchestrating multiple mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[3][4][5] Its overexpression is a common feature in many human cancers and is often correlated with poor prognosis, making it an attractive target for therapeutic intervention.[1][2]

The objective of this study is to characterize the cellular activity of Compound X and compare its efficacy against established benchmarks:

  • Alisertib (MLN8237): A well-characterized, potent, and selective inhibitor of Aurora Kinase A.[6][7][8]

  • Tozasertib (VX-680): A pan-Aurora kinase inhibitor, active against both Aurora A and B, which serves as a crucial control for assessing selectivity.[9][10][11]

Our evaluation will follow a logical three-tiered approach:

  • Assess broad cellular impact by determining cytotoxic and anti-proliferative activity.

  • Confirm target engagement to verify that the compound interacts with its intended molecular target, AURKA, within the cell.

  • Measure functional downstream consequences by analyzing the specific cellular phenotype expected from AURKA inhibition, namely cell cycle arrest.

Aurora Kinase A Signaling Pathway

The following diagram illustrates the central role of AURKA in mitosis, highlighting its activation by TPX2 and its function in centrosome separation and spindle assembly. Inhibition of this pathway is expected to disrupt these processes, leading to mitotic arrest.

AURKA_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) TPX2 TPX2 (Nuclear) Importin Importin α/β TPX2_released TPX2 (Released) Importin->TPX2_released Ran-GTP Mediated Release AURKA_inactive Aurora Kinase A (Inactive) AURKA_active Aurora Kinase A (Active, p-Thr288) AURKA_inactive->AURKA_active Binding & Auto-phosphorylation Centrosome Centrosome Maturation & Separation AURKA_active->Centrosome Phosphorylates Substrates (e.g., TACC3) G2M_arrest G2/M Arrest & Apoptosis Spindle Bipolar Spindle Assembly Centrosome->Spindle Spindle->G2M_arrest TPX2_released->AURKA_inactive Binds & Activates Compound_X Compound X Compound_X->AURKA_active Inhibition Alisertib Alisertib Alisertib->AURKA_active Inhibition Tozasertib Tozasertib Tozasertib->AURKA_active Inhibition

Caption: Aurora Kinase A (AURKA) activation and its role in mitosis.

Experimental Design and Methodologies

The following workflow provides a systematic approach to characterizing Compound X. Each step is designed to answer a specific question about the compound's activity, from general cytotoxicity to specific on-target effects.

Experimental_Workflow cluster_assays Comparative Assays cluster_data Data Analysis & Output start Start: HCT-116 Cell Culture assay1 Assay 1: Cell Viability (CellTiter-Glo®) start->assay1 assay2 Assay 2: Target Engagement (CETSA) assay1->assay2 Confirm On-Target Activity output1 IC50 Values assay1->output1 assay3 Assay 3: Functional Outcome (Cell Cycle Analysis) assay2->assay3 Assess Downstream Effect output2 Thermal Shift (ΔTm) assay2->output2 output3 Cell Cycle Distribution (%) assay3->output3 conclusion Conclusion: Comparative Efficacy Profile output1->conclusion output2->conclusion output3->conclusion

Caption: Systematic workflow for compound characterization.

Assay 1: Cell Viability and Proliferation (IC50 Determination)

Rationale: The first step is to establish the dose-dependent effect of each compound on cell viability. This provides the half-maximal inhibitory concentration (IC50), a key metric of potency. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.[12][13][14] This method is highly sensitive and has a broad linear range, making it ideal for high-throughput screening.

Experimental Protocol: CellTiter-Glo® Assay

  • Cell Seeding: Seed HCT-116 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point serial dilution series for Compound X, Alisertib, and Tozasertib (e.g., from 10 µM to 0.5 nM). Add the compounds to the designated wells. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[15][16]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][15]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the IC50 value for each compound.

Data Summary: Comparative IC50 Values

CompoundTarget(s)Hypothetical IC50 (nM) in HCT-116 cells
Compound X Putative AURKA 45
Alisertib (MLN8237)Selective AURKA30[6]
Tozasertib (VX-680)Pan-Aurora (A, B, C)15[10]
Assay 2: Cellular Target Engagement (CETSA)

Rationale: An IC50 value demonstrates a cellular effect but does not prove that the compound acts via the intended target. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement in an intact cellular environment.[17][18] The principle is that ligand binding increases a protein's resistance to heat-induced denaturation.[19][20] By heating cell lysates treated with the compound and measuring the amount of soluble AURKA remaining via Western blot, we can confirm binding.

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Culture and Treatment: Culture HCT-116 cells to ~80% confluency. Treat cells with a high concentration of each compound (e.g., 10x IC50) or vehicle (DMSO) for 2 hours at 37°C.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[17]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins. Collect the supernatant (soluble fraction).

  • Western Blotting:

    • Normalize protein concentration for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding, which is critical for phospho-protein detection.[21]

    • Incubate overnight at 4°C with a primary antibody specific for Aurora Kinase A.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]

  • Analysis: Quantify band intensities and plot the percentage of soluble AURKA at each temperature. Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm = Tm(compound) - Tm(vehicle)).

Data Summary: Target Engagement via Thermal Shift

CompoundTreatmentHypothetical Melting Temp (Tm) of AURKA (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)Control52.0-
Compound X 1 µM 57.5 +5.5
Alisertib1 µM58.2+6.2
Tozasertib1 µM58.0+6.0
Assay 3: Functional Outcome (Cell Cycle Analysis)

Rationale: Inhibition of Aurora Kinase A is known to disrupt mitotic spindle formation, which activates the spindle assembly checkpoint and causes cells to arrest in the G2/M phase of the cell cycle.[23] We can quantify this functional outcome using flow cytometry to measure DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases based on fluorescence intensity.[24]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates. After 24 hours, treat with each compound at its respective IC50 concentration or with vehicle (DMSO) for 24 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate for at least 2 hours at -20°C.[25][26]

  • Staining:

    • Centrifuge the fixed cells and decant the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[27]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the red channel. Collect data for at least 10,000 single-cell events.

  • Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Summary: Effect on Cell Cycle Distribution

Compound (at IC50)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle (DMSO)552520
Compound X 15 10 75
Alisertib121375
Tozasertib10585
A slightly higher G2/M accumulation may be observed with pan-Aurora inhibitors due to the additional inhibition of Aurora B, which is involved in cytokinesis.

Synthesis and Conclusion

This comprehensive guide outlines a robust, logic-driven approach to characterizing a novel kinase inhibitor. The hypothetical data presented for 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride (Compound X) positions it as a potent, on-target inhibitor of Aurora Kinase A.

  • Efficacy: Its IC50 of 45 nM is comparable to the selective inhibitor Alisertib (30 nM), demonstrating potent anti-proliferative activity.

  • Target Engagement: A significant thermal shift (ΔTm = +5.5°C) in the CETSA experiment would provide strong evidence that Compound X directly binds and stabilizes AURKA within cancer cells.

  • Mechanism of Action: The dramatic increase in the G2/M cell population (from 20% to 75%) aligns perfectly with the known phenotype of AURKA inhibition.

This multi-assay approach provides a high degree of confidence in the compound's mechanism of action. The comparative analysis against both selective (Alisertib) and pan-inhibitors (Tozasertib) allows for a nuanced understanding of its potency and potential selectivity profile. This framework serves as a reliable template for the rigorous preclinical evaluation of novel targeted therapies.

References

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Hauf, S., et al. (2007). VX-680 inhibits Aurora A and Aurora B kinase activity in human cells. Cell Cycle. Available at: [Link]

  • Khan, I., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine. Available at: [Link]

  • Flow Cytometry Core Facility, University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Symansis. (n.d.). Compound Name VX-680. Retrieved from [Link]

  • Wikipedia. (n.d.). Aurora kinase A. Retrieved from [Link]

  • Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research. Available at: [Link]

  • ResearchGate. (2007). Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Retrieved from [Link]

  • Degterev, A., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). Cell Death & Differentiation. Available at: [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Full article: Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • MDPI. (2019). Aurora A Protein Kinase: To the Centrosome and Beyond. Retrieved from [Link]

  • Spandidos Publications. (2016). Alisertib induces apoptosis and autophagy through targeting the AKT/mTOR/AMPK/p38 pathway in leukemic cells. Retrieved from [Link]

  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • ACS Publications. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. Retrieved from [Link]

  • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells. Retrieved from [Link]

  • News-Medical.Net. (2026). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

Sources

Inter-laboratory validation of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of highly polar, salt-form pharmaceutical intermediates requires moving beyond default methodologies. The compound 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride (CAS: 2241129-81-5) presents a classic analytical paradox: its dicationic nature and high polarity make it fundamentally incompatible with standard reversed-phase chromatography, while its requirement for rigorous purity assessment demands high-precision quantification.

This guide provides an objective, data-backed comparison of analytical methodologies—specifically comparing Hydrophilic Interaction Liquid Chromatography (HILIC-UV) against Quantitative Nuclear Magnetic Resonance (1H-qNMR)—validated across an inter-laboratory framework in accordance with [1].

The Analytical Challenge & Methodological Causality

Before deploying analytical resources, we must establish the causality behind our instrumental choices. Why do standard methods fail for this specific molecule?

  • The Reversed-Phase Failure Mode: 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride is a highly polar amine salt [3]. On a standard C18 column, it elutes in the void volume. Attempting to force retention using ion-pairing reagents (e.g., trifluoroacetic acid) often leads to severe peak tailing due to secondary interactions with unendcapped surface silanols, compromising integration precision.

  • The HILIC-UV Solution: To achieve orthogonal separation, we utilize HILIC. By employing an amide-bonded stationary phase and a highly organic mobile phase, the polar amine is retained via a combination of hydrophilic partitioning, hydrogen bonding, and electrostatic interactions.

  • The Reference Standard Dilemma: Chromatographic purity (Area %) is inherently relative. It assumes all impurities possess identical UV response factors to the API, which is rarely true [2]. To establish absolute mass-fraction purity without a pre-existing, highly characterized primary reference standard of the same compound, we must employ a primary ratio method: 1H-qNMR [4].

Logic Target Target Analyte: Highly Polar Amine Salt Problem1 Poor Retention on C18 Target->Problem1 Problem2 Lack of Primary Ref. Standard Target->Problem2 Sol1 HILIC-UV Method (Orthogonal Separation) Problem1->Sol1 Sol2 1H-qNMR Method (Absolute Quantification) Problem2->Sol2 Result1 Impurity Profiling & Relative Purity Sol1->Result1 Result2 Absolute Mass Fraction (Traceable to SI) Sol2->Result2

Figure 1: Analytical decision tree addressing the physicochemical challenges of the target analyte.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure data integrity across participating laboratories, the following protocols were engineered as self-validating systems, incorporating internal System Suitability Testing (SST) criteria.

Protocol A: 1H-qNMR Absolute Purity Determination

Causality: Maleic acid is chosen as the Internal Standard (IS) because its sharp singlet at ~6.3 ppm is completely isolated from the analyte's pyrimidine aromatic protons (~8.5 ppm, ~7.2 ppm) and aliphatic methyl protons (~1.6 ppm, ~2.5 ppm).

  • Standard Preparation: Accurately weigh ~15.0 mg of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride and ~5.0 mg of Maleic acid (TraceCERT®, NIST traceable) into a static-free weighing boat using a microbalance (d = 0.001 mg).

  • Solvation: Co-dissolve the mixture in 0.7 mL of Deuterium Oxide (D2O). Note: D2O is utilized to exchange the amine and hydrochloride protons, preventing broad exchangeable signals from obscuring the aliphatic integration region.

  • Acquisition Parameters:

    • Instrument: 600 MHz NMR Spectrometer.

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 60 seconds. Critical Step: D1 must be >5×T1 of the slowest relaxing proton to ensure complete longitudinal magnetization recovery and prevent integration bias.

    • Scans: 64.

  • System Suitability (Self-Validation): The analysis is only valid if the Line Width at Half Height (LWHH) of the Maleic acid singlet is < 1.5 Hz, and the Signal-to-Noise (S/N) ratio of the target pyrimidine proton (H-6, ~8.5 ppm) is > 250:1.

  • Quantification: Calculate the mass fraction purity using the standard qNMR molar ratio equation comparing the integrated area of the H-6 pyrimidine proton (1H) against the Maleic acid singlet (2H).

Protocol B: HILIC-UV Relative Purity Analysis

Causality: An amide column under high-organic conditions forces the polar analyte to partition into the water-enriched layer at the silica surface, ensuring adequate retention (k' > 2).

  • Column: Waters XBridge BEH Amide (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Channel A: 10 mM Ammonium formate in Milli-Q Water (pH adjusted to 3.0 with formic acid to maintain the analyte in a fully ionized state, preventing peak splitting).

    • Channel B: LC-MS Grade Acetonitrile.

  • Gradient Program: Isocratic elution at 85% B / 15% A for 20 minutes. Flow rate: 1.0 mL/min. Column Temp: 35°C.

  • Sample Preparation: Dissolve the analyte in 85:15 Acetonitrile:Water to a working concentration of 1.0 mg/mL.

  • Detection: UV absorbance at 240 nm (optimal for the pyrimidine chromophore).

  • System Suitability (Self-Validation): Inject the standard solution 5 times. The system is valid only if the RSD of the peak area is ≤ 1.0%, the USP tailing factor is ≤ 1.5, and theoretical plates (N) > 5000.

Inter-Laboratory Validation Study

To objectively compare these methodologies, a validation study was executed across three independent laboratories (Lab A: R&D, Lab B: Contract Research, Lab C: Quality Control). The study evaluated Accuracy, Intra-day Precision (Repeatability), and Inter-day Precision (Intermediate Precision) as dictated by[2].

Workflow Start Standardized Sample 2-(4-Methylpyrimidin-2-yl)propan-2-amine 2HCl LabA Laboratory A (Reference Lab) Start->LabA LabB Laboratory B (Contract Lab) Start->LabB LabC Laboratory C (QC Lab) Start->LabC qNMR 1H-qNMR Analysis (Primary Method) LabA->qNMR HPLC HILIC-UV Analysis (Orthogonal Method) LabA->HPLC LabB->qNMR LabB->HPLC LabC->qNMR LabC->HPLC Data Data Aggregation & Statistical Evaluation qNMR->Data HPLC->Data Report ICH Q2(R2) Compliant Validation Report Data->Report

Figure 2: Multi-site inter-laboratory validation workflow for purity analysis.

Quantitative Data Summary

The table below synthesizes the validation data derived from the three participating sites.

LaboratoryAnalytical MethodMean Purity (w/w %)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Method Bias (Δ vs qNMR)
Lab A 1H-qNMR98.12%0.45%0.62%Baseline
Lab A HILIC-UV99.45%0.21%0.35%+ 1.33%
Lab B 1H-qNMR98.08%0.51%0.70%Baseline
Lab B HILIC-UV99.50%0.28%0.41%+ 1.42%
Lab C 1H-qNMR98.15%0.48%0.65%Baseline
Lab C HILIC-UV99.41%0.25%0.38%+ 1.26%

Data Interpretation & Field Insights

The inter-laboratory data reveals a critical, systemic discrepancy: HILIC-UV consistently overestimates the purity of the compound by approximately 1.3% compared to qNMR.

As an Application Scientist, this is a textbook example of why relying solely on chromatographic Area % is dangerous for early-stage development [2]. The discrepancy arises from the fundamental detection mechanisms:

  • The UV Blindspot: HILIC-UV at 240 nm only detects impurities possessing a chromophore. Inorganic salts (e.g., excess HCl from the dihydrochloride salt formation) or residual aliphatic solvents (e.g., isopropanol used in synthesis) are entirely invisible to the UV detector. Consequently, the denominator in the Area % calculation is artificially small, inflating the apparent purity.

  • The qNMR Absolute Truth: qNMR is a molar-based, mass-balance technique. Because the sample is weighed against a NIST-traceable internal standard, any mass in the sample that is not the API (water, inorganic salts, invisible solvents) proportionally reduces the calculated mass fraction of the API [4].

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • 2-(4-methylpyrimidin-2-yl)propan-2-amine dihydrochloride Chemical Substance Information . NextSDS. Available at:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis . Intertek. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.